molecular formula C11H12O3 B2943424 4-Allyloxyphenylacetic acid CAS No. 72224-22-7

4-Allyloxyphenylacetic acid

Cat. No.: B2943424
CAS No.: 72224-22-7
M. Wt: 192.214
InChI Key: DBVOADYMWPGUPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Allyloxyphenylacetic acid is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.214. The purity is usually 95%.
BenchChem offers high-quality 4-Allyloxyphenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Allyloxyphenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-prop-2-enoxyphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-7-14-10-5-3-9(4-6-10)8-11(12)13/h2-6H,1,7-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVOADYMWPGUPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Allyloxyphenylacetic Acid (CAS 72224-22-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 4-Allyloxyphenylacetic acid, a molecule of interest in medicinal chemistry and organic synthesis. Drawing upon established chemical principles and data from analogous structures, this document aims to serve as a valuable resource for professionals in the field.

Molecular Structure and Physicochemical Properties

4-Allyloxyphenylacetic acid is a bifunctional organic compound featuring a phenylacetic acid core substituted with an allyloxy group at the para position. This unique combination of a carboxylic acid and an allyl ether imparts a distinct set of chemical characteristics that are valuable for further chemical modifications and potential biological activity.

Structural Representation:

Caption: Chemical structure of 4-Allyloxyphenylacetic acid.

Physicochemical Data Summary:
PropertyPredicted Value/InformationSource/Basis
CAS Number 72224-22-7Registry Number
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
Appearance Likely a white to off-white solidAnalogy to similar phenylacetic acid derivatives[1]
Solubility Soluble in organic solvents like methanol, ethanol, DMSO, and ethyl acetate. Limited solubility in water.General solubility of carboxylic acids
Melting Point Not available. Expected to be in the range of other substituted phenylacetic acids.
Boiling Point Not available.

Synthesis and Manufacturing

While a specific, optimized industrial synthesis for 4-Allyloxyphenylacetic acid is not widely published, a robust and logical synthetic route can be devised from readily available starting materials, primarily 4-hydroxyphenylacetic acid and an allyl halide. This approach is a standard Williamson ether synthesis, a reliable and well-understood reaction in organic chemistry.

Proposed Synthetic Pathway:

The most direct synthesis involves the O-alkylation of 4-hydroxyphenylacetic acid with an allyl halide (e.g., allyl bromide) in the presence of a suitable base.

Synthesis_of_4-Allyloxyphenylacetic_acid cluster_reactants Reactants start 4-Hydroxyphenylacetic acid phenoxide Phenoxide intermediate start->phenoxide Base allyl_halide Allyl Bromide product 4-Allyloxyphenylacetic acid allyl_halide->product SN2 reaction base Base (e.g., K₂CO₃, NaH) solvent Solvent (e.g., Acetone, DMF) phenoxide->product SN2 reaction

Caption: Proposed synthesis of 4-Allyloxyphenylacetic acid via Williamson ether synthesis.

Detailed Experimental Protocol (Exemplary):
  • Reaction Setup: To a solution of 4-hydroxyphenylacetic acid (1 equivalent) in a polar aprotic solvent such as acetone or dimethylformamide (DMF), add a suitable base (e.g., potassium carbonate, 2-3 equivalents).

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide. To this mixture, add allyl bromide (1.1-1.2 equivalents) dropwise.

  • Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 4-Allyloxyphenylacetic acid.

Causality behind Experimental Choices:

  • Choice of Base: A moderately strong base like potassium carbonate is often sufficient to deprotonate the phenolic hydroxyl group without causing unwanted side reactions with the carboxylic acid. For less reactive systems, a stronger base like sodium hydride could be employed, though this would also deprotonate the carboxylic acid.

  • Choice of Solvent: A polar aprotic solvent like acetone or DMF is ideal as it can dissolve the ionic phenoxide intermediate and the organic reactants, facilitating the SN2 reaction.

  • Stoichiometry: A slight excess of the allyl bromide is used to ensure complete consumption of the starting phenol.

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available spectra for 4-Allyloxyphenylacetic acid, the following are predicted characteristic peaks based on the analysis of its functional groups and comparison with similar molecules.

¹H NMR (Proton Nuclear Magnetic Resonance):
Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale/Comparison
~10-12Singlet1H-COOHCarboxylic acid protons are typically deshielded and appear as broad singlets.[2]
~6.8-7.2Multiplet4HAromatic protonsThe aromatic protons will likely appear as two doublets due to the para-substitution pattern.
~5.9-6.1Multiplet1H-O-CH₂-CH =CH₂The internal vinyl proton is coupled to both the terminal vinyl protons and the allylic protons.[3]
~5.2-5.4Multiplet2H-O-CH₂-CH=CH₂ The terminal vinyl protons will show geminal and vicinal coupling.[3]
~4.5Doublet2H-O-CH₂ -CH=CH₂The allylic protons are coupled to the internal vinyl proton.[3]
~3.6Singlet2H-CH₂ -COOHThe methylene protons adjacent to the carboxylic acid and the aromatic ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
Chemical Shift (ppm)AssignmentRationale/Comparison
~175-180C =OCarboxylic acid carbonyl carbon.
~157Ar-C -OAromatic carbon attached to the ether oxygen.
~133-O-CH₂-C H=CH₂Internal vinyl carbon.
~130Ar-C HAromatic methine carbons.
~125Ar-C -CH₂Aromatic quaternary carbon attached to the acetic acid moiety.
~118-O-CH₂-CH=C H₂Terminal vinyl carbon.
~115Ar-C HAromatic methine carbons.
~69-O-C H₂-CH=CH₂Allylic carbon.
~40-C H₂-COOHMethylene carbon of the acetic acid moiety.
IR (Infrared) Spectroscopy:
Wavenumber (cm⁻¹)Functional GroupDescription
2500-3300O-H stretchBroad band characteristic of a carboxylic acid O-H.[4]
~1700C=O stretchStrong absorption for the carboxylic acid carbonyl.[4]
~1640C=C stretchAlkene stretch of the allyl group.
~1600, ~1500C=C stretchAromatic ring stretches.
~1240C-O stretchAsymmetric stretch of the aryl ether.
~1030C-O stretchSymmetric stretch of the aryl ether.
Mass Spectrometry (MS):
  • Molecular Ion (M⁺): Expected at m/z = 192.

  • Key Fragmentation Patterns:

    • Loss of the allyl group (-41) to give a fragment at m/z = 151.

    • Loss of the carboxylic acid group (-45) to give a fragment at m/z = 147.

    • A base peak corresponding to the tropylium ion or a rearranged equivalent may be observed.

Chemical Reactivity and Potential Transformations

The reactivity of 4-Allyloxyphenylacetic acid is governed by its three primary functional components: the carboxylic acid, the allyl ether, and the aromatic ring.

Reactions of the Carboxylic Acid Group:
  • Esterification: The carboxylic acid can be readily converted to its corresponding esters by reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents.

  • Amide Formation: Reaction with amines, often facilitated by coupling reagents like DCC or EDC, will yield the corresponding amides. This is a crucial transformation in drug development for modifying solubility and biological activity.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(4-allyloxyphenyl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions of the Allyl Ether Group:
  • Claisen Rearrangement: A key reaction of allyl aryl ethers is the Claisen rearrangement, which occurs upon heating.[5] This[1][1]-sigmatropic rearrangement would yield 2-allyl-4-hydroxyphenylacetic acid. This transformation provides a pathway to introduce functionality at the ortho position of the phenyl ring.[5][6]

Claisen_Rearrangement start 4-Allyloxyphenylacetic acid intermediate [3,3]-Sigmatropic Rearrangement start->intermediate Heat product 2-Allyl-4-hydroxyphenylacetic acid intermediate->product

Caption: Claisen rearrangement of 4-Allyloxyphenylacetic acid.

  • Deprotection (Cleavage of the Allyl Group): The allyl group can be removed to regenerate the parent phenol, 4-hydroxyphenylacetic acid, using various reagents, including palladium catalysts.[7] This makes the allyloxy group a useful protecting group for the phenol functionality.

Reactions of the Aromatic Ring:
  • Electrophilic Aromatic Substitution: The allyloxy group is an ortho, para-directing activator. Further electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) will primarily occur at the positions ortho to the allyloxy group (positions 3 and 5).

Applications in Drug Discovery and Development

Phenylacetic acid derivatives are a well-established class of compounds in medicinal chemistry, serving as scaffolds for a variety of therapeutic agents.[8][9] The bifunctional nature of 4-Allyloxyphenylacetic acid makes it a versatile building block for the synthesis of novel drug candidates.

Potential Therapeutic Areas:
  • Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on the phenylacetic acid scaffold.[8] Modifications of 4-Allyloxyphenylacetic acid could lead to new NSAIDs with potentially improved efficacy or side-effect profiles.

  • Anticonvulsants: Recent studies have shown that certain phenoxyacetic acid derivatives possess anticonvulsant properties.[10] The structural features of 4-Allyloxyphenylacetic acid make it a candidate for exploration in this area.

  • Metabolic Disorders: Phenylacetic acid derivatives have been investigated as agonists for liver X receptors (LXRs), which play a role in cholesterol metabolism, suggesting potential applications in atherosclerosis.[11]

Role as a Synthetic Intermediate:

The dual functionality of 4-Allyloxyphenylacetic acid allows for its use as a versatile intermediate in multi-step syntheses. The carboxylic acid provides a handle for conjugation to other molecules, while the allyl group can be used for further functionalization or as a protecting group.

Safety and Handling

  • Hazard Classification (Predicted):

    • May be harmful if swallowed.

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Wear protective gloves, clothing, and eye/face protection.

    • Use in a well-ventilated area or with a fume hood.

  • First Aid Measures:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • In case of skin contact: Wash with plenty of soap and water.

    • If inhaled: Move person to fresh air.

    • If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

Conclusion

4-Allyloxyphenylacetic acid is a valuable chemical entity with significant potential in organic synthesis and drug discovery. Its synthesis is straightforward, and its multiple functional groups offer a wide range of possibilities for chemical modification. While specific experimental data for this compound is limited in the public domain, this guide provides a solid foundation for its handling, characterization, and application based on established chemical principles and data from analogous compounds. As research in medicinal chemistry continues to evolve, versatile building blocks like 4-Allyloxyphenylacetic acid will undoubtedly play a crucial role in the development of new therapeutic agents.

References

  • CN102531884A - Method for preparing 4-ethoxy phenylacetic acid - Google Patents.
  • CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents.
  • 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem. Available at: [Link]

  • US4412082A - Method for preparing 4-hydroxyphenylacetic acid - Google Patents.
  • US4329497A - Method for the production of 4-hydroxyphenylacetic acid - Google Patents.
  • CN102643192A - Preparation method of methoxyphenylacetic acid - Google Patents.
  • Phenylacetic Acid Derivatives Overview | PDF | Acid | Nonsteroidal Anti Inflammatory Drug. Available at: [Link]

  • A novel LC-MS/MS method for quantification of unstable endogenous 3,4-dihydroxyphenylacetaldehyde in rat brain after chemical derivatization - PubMed. Available at: [Link]

  • 4-Methoxyphenylacetic acid ethyl ester - NIST WebBook. Available at: [Link]

  • Allyl phenyl ether - Wikipedia. Available at: [Link]

  • Safety Data Sheet: 4-methoxyphenylacetic acid - Chemos GmbH&Co.KG. Available at: [Link]

  • Reactions of Allyl Phenyl Ether in High-Temperature Water with Conventional and Microwave Heating | The Journal of Organic Chemistry. Available at: [Link]

  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC. Available at: [Link]

  • Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. Available at: [Link]

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. Available at: [Link]

  • Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid - PubMed. Available at: [Link]

  • 18.5: Reactions of Ethers- Claisen Rearrangement - Chemistry LibreTexts. Available at: [Link]

  • (PDF) An improved method for the synthesis of phenylacetic acid derivatives via carbonylation - ResearchGate. Available at: [Link]

  • Liquid chromatography-tandem mass spectrometry analysis for identification and quantification of antimicrobial compounds in distillery wastewater - PMC - NIH. Available at: [Link]

  • Allyl Ethers - Protecting Groups - Organic Chemistry Portal. Available at: [Link]

  • Discovery of Phenyl Acetic Acid Substituted Quinolines as Novel Liver X Receptor Agonists for the Treatment of Atherosclerosis | Journal of Medicinal Chemistry. Available at: [Link]

  • The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • 4-METHOXYPHENYLACETIC ACID FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. Available at: [Link]

Sources

4-Allyloxyphenylacetic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-Allyloxyphenylacetic Acid

Executive Summary 4-Allyloxyphenylacetic acid (CAS 72224-22-7) is a specialized organic intermediate belonging to the phenylacetic acid class.[1] It is structurally characterized by a carboxylic acid tail and a para-allyloxy ether moiety.[1] This compound serves as a critical building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), most notably as the direct des-chloro precursor to Alclofenac (3-chloro-4-allyloxyphenylacetic acid).[1] Beyond pharmaceutical applications, its terminal alkene group provides a versatile handle for "Click" chemistry, olefin metathesis, and Claisen rearrangements, making it a valuable scaffold in material science and ligand design.[1]

Physicochemical Profile

The following data consolidates experimental and calculated properties for 4-Allyloxyphenylacetic acid.

PropertyValueNotes
IUPAC Name 2-[4-(prop-2-en-1-yloxy)phenyl]acetic acidAlso: p-Allyloxyphenylacetic acid
CAS Registry Number 72224-22-7 Specific to the para-isomer
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol Monoisotopic Mass: 192.0786 Da
Physical State Crystalline SolidOff-white to pale yellow flakes
Melting Point 60–67 °C (approx.)[1][2][3][4][5]Varies by purity/polymorph; derivatives melt ~72–76 °C
Solubility Soluble in organic solvents (DCM, EtOAc, Ethanol)Sparingly soluble in water; soluble in alkaline aq.[1] solutions
pKa ~4.3–4.5Typical for phenylacetic acid derivatives

Structural Analysis & Reactivity

The molecule features two distinct reactive centers that drive its utility in drug development:

  • The Carboxylic Acid Domain (Hydrophilic Head):

    • Functions as the primary pharmacophore for COX enzyme inhibition in NSAID analogs.

    • Allows for esterification or amidation to create prodrugs or linkers.[1]

  • The Allyloxy Domain (Lipophilic Tail):

    • Alkylation Handle: The ether linkage is stable under basic conditions but can be cleaved by strong Lewis acids (e.g., BBr₃).

    • Olefin Functionality: The terminal alkene is susceptible to electrophilic addition (e.g., bromination, epoxidation) and radical reactions, enabling the introduction of complex side chains.

Synthetic Workflow: Williamson Ether Synthesis

The most robust route to 4-Allyloxyphenylacetic acid involves the O-alkylation of 4-hydroxyphenylacetic acid.[1] This protocol ensures high regioselectivity for the phenolic oxygen over the carboxylate due to the pKa difference (Phenol pKa ~10 vs. Carboxylic Acid pKa ~4.5), provided the conditions are controlled.

Protocol: O-Allylation of 4-Hydroxyphenylacetic Acid

Reagents:

  • 4-Hydroxyphenylacetic acid (1.0 equiv)[1]

  • Allyl bromide (1.2 equiv)

  • Potassium Carbonate (K₂CO₃, 2.5 equiv)[1]

  • Solvent: Acetone (reflux) or DMF (60 °C)

Step-by-Step Methodology:

  • Deprotonation: Charge a round-bottom flask with 4-hydroxyphenylacetic acid and anhydrous acetone. Add K₂CO₃. The base will deprotonate the carboxylic acid first (forming the carboxylate), then the phenol (forming the phenoxide).

  • Alkylation: Add allyl bromide dropwise to the stirring suspension. The phenoxide is the more nucleophilic species and will attack the allyl bromide via Sₙ2 mechanism.

  • Reflux: Heat the mixture to reflux (approx. 56 °C for acetone) for 6–12 hours. Monitor via TLC (SiO₂; Hexane:EtOAc 1:1).[1]

  • Workup:

    • Evaporate the solvent under reduced pressure.

    • Redissolve the residue in water (pH > 10).

    • Wash with diethyl ether to remove unreacted allyl bromide and O-allyl esters (side products).[1]

    • Acidification: Acidify the aqueous layer to pH 2 with 1M HCl to precipitate the free acid product.

  • Purification: Recrystallize from Ethanol/Water or Benzene/Petroleum Ether.[1]

Visualizing the Synthesis Logic

SynthesisWorkflow Start 4-Hydroxyphenylacetic Acid (Precursor) Intermediate Potassium Carboxylate/Phenoxide (Transient Species) Start->Intermediate Deprotonation Reagents Allyl Bromide + K2CO3 (Williamson Ether Synthesis) Product 4-Allyloxyphenylacetic Acid (Target) Reagents->Product O-Alkylation (Major) SideProduct Allyl Ester Impurity (Removed in Workup) Reagents->SideProduct Esterification (Minor) Intermediate->Reagents + Allyl Bromide SideProduct->Product Hydrolysis (during workup)

Figure 1: Synthetic pathway prioritizing O-alkylation selectivity.

Advanced Applications in Drug Development

4-Allyloxyphenylacetic acid is not merely an endpoint but a "divergent intermediate."[1] Its primary pharmaceutical relevance lies in the synthesis of Alclofenac and related aryloxyacetic acid NSAIDs.

Pathway to Alclofenac (NSAID)

Alclofenac (3-chloro-4-allyloxyphenylacetic acid) is synthesized by chlorinating the aromatic ring of 4-allyloxyphenylacetic acid.[1] The allyloxy group directs the incoming chlorine to the ortho position (position 3) via electrophilic aromatic substitution.

Epoxidation & Linker Chemistry

The terminal alkene allows this molecule to serve as a linker. For example, treatment with m-CPBA (meta-chloroperoxybenzoic acid) converts the allyl group into a glycidyl ether , a reactive epoxide used to crosslink proteins or attach the drug pharmacophore to polymeric delivery systems.[1]

Divergent Synthesis Map

DivergentMap Core 4-Allyloxyphenylacetic Acid (CAS 72224-22-7) Alclofenac Alclofenac (NSAID) (Chlorination at C3) Core->Alclofenac Cl2 / FeCl3 Epoxide Glycidyl Derivative (Epoxidation with m-CPBA) Core->Epoxide m-CPBA / DCM Claisen 3-Allyl-4-hydroxyphenylacetic acid (Claisen Rearrangement) Core->Claisen Heat (>200°C)

Figure 2: Divergent synthetic utility of the 4-allyloxyphenylacetic acid scaffold.

Analytical Characterization

To validate the identity of synthesized 4-allyloxyphenylacetic acid, researchers should look for the following spectral signatures:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Allyl Group: A distinct multiplet at δ 6.0 ppm (–CH=), two doublets/multiplets at δ 5.2–5.4 ppm (=CH₂), and a doublet at δ 4.5 ppm (–O–CH₂–).[1]

    • Aromatic Protons: Two doublets (AA'BB' system) around δ 6.8–7.2 ppm, characteristic of para-substitution.[1]

    • Benzylic Protons: A singlet at δ 3.6 ppm (Ar–CH₂–COOH).[1]

  • IR Spectroscopy:

    • C=O Stretch: Strong band at ~1700–1720 cm⁻¹ (Carboxylic Acid).[1]

    • C=C Stretch: Weak band at ~1640 cm⁻¹ (Allyl alkene).

    • O-H Stretch: Broad band at 2500–3300 cm⁻¹.[1]

References

  • Buu-Hoi, N. P., et al. (1968).[1] Phenyl propionic acids and derivatives thereof. U.S. Patent No.[1] 3,385,886.[1] Washington, DC: U.S. Patent and Trademark Office.[1] Retrieved from

  • Lambelin, G., et al. (1974).[1] 4-Allyloxy-3-chloro-phenyl-acetic acid (Alclofenac) Synthesis. U.S. Patent No.[1] 3,824,277.[1] Washington, DC: U.S. Patent and Trademark Office.[1] Retrieved from

  • PubChem. (n.d.).[1] Alclofenac (Compound CID 30951).[1] National Library of Medicine.[1] Retrieved from [Link][1]

Sources

2-(4-allyloxyphenyl)acetic acid structure and IUPAC name

[1]

Compound Identity & Nomenclature

2-(4-allyloxyphenyl)acetic acid is a bifunctional aromatic intermediate containing a carboxylic acid moiety and a terminal alkene (allyl ether). It serves as a critical scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and as a cross-linking monomer in polymer science.

Nomenclature Breakdown
  • IUPAC Name: 2-[4-(prop-2-en-1-yloxy)phenyl]acetic acid

  • Common Name: 4-Allyloxyphenylacetic acid[1][2]

  • CAS Registry Number: 72224-22-7[2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 192.21 g/mol

Structural Logic

The molecule consists of a central benzene ring substituted at the para positions (1,4-substitution).

  • Position 1: An acetic acid side chain ($ -CH_2-COOH $), providing acidic character and solubility in basic media.

  • Position 4: An allyloxy group ($ -O-CH_2-CH=CH_2 $), introduced via etherification.[1] This group provides a handle for further functionalization (e.g., bromination, polymerization, or Claisen rearrangement).

Synthesis Protocol: Williamson Etherification

The most robust route for synthesizing this compound is the Williamson ether synthesis , utilizing 4-hydroxyphenylacetic acid and allyl bromide. This method is preferred for its high yield and operational simplicity.

Reaction Scheme Logic

The synthesis relies on the selective alkylation of the phenolic hydroxyl group. The carboxylic acid is also acidic, but the phenoxide anion (formed by base) is a better nucleophile for the

SynthesisWorkflowStartStart:4-Hydroxyphenylacetic AcidIntermediateIntermediate:Phenoxide FormationStart->Intermediate Deprotonation ReagentsReagents:Allyl Bromide (1.1 eq)K2CO3 (2.5 eq)Acetone (Reflux)ProductProduct:2-(4-allyloxyphenyl)acetic acidReagents->Product SN2 Substitution Intermediate->Reagents Mixing WorkupWorkup:1. Evaporate Solvent2. Acidify (HCl) to pH 23. Extract (EtOAc)Product->Workup Isolation

Figure 1: Logical workflow for the synthesis of 2-(4-allyloxyphenyl)acetic acid via Williamson ether synthesis.

Detailed Methodology

Reagents:

  • 4-Hydroxyphenylacetic acid (1.0 eq)

  • Allyl bromide (1.2 eq)

  • Potassium carbonate (

    
    , anhydrous, 2.5 eq)
    
  • Solvent: Acetone (dry) or DMF

Procedure:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxyphenylacetic acid (10 mmol) in dry acetone (50 mL). Add anhydrous

    
     (25 mmol).
    
  • Addition: Add allyl bromide (12 mmol) dropwise to the suspension at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4-6 hours. Monitor reaction progress via TLC (See Section 3.2).
    
  • Workup:

    • Cool the mixture and filter off the solid inorganic salts (

      
      , excess 
      
      
      ).
    • Evaporate the acetone filtrate under reduced pressure.

    • Dissolve the residue in water (30 mL). At this stage, the product exists as the carboxylate salt.

    • Acidification: Carefully acidify the aqueous solution with 1M HCl until pH ~2. The free acid will precipitate or form an oil.

    • Extraction: Extract with Ethyl Acetate (

      
       mL). Wash combined organics with brine, dry over 
      
      
      , and concentrate.
  • Purification: Recrystallize from ethanol/water or hexane/ethyl acetate if necessary.

Analytical Validation (Self-Validating Protocol)

To ensure scientific integrity, the synthesized product must be validated using the following spectral markers.

Expected 1H NMR Data (Solvent: )

The structure is confirmed if the following signals are present. The absence of the phenolic -OH signal (typically broad, >8 ppm) confirms successful etherification.

MoietyShift (

ppm)
MultiplicityIntegrationAssignment
Aromatic 7.20Doublet (d)2HAr-H (meta to ether)
Aromatic 6.88Doublet (d)2HAr-H (ortho to ether)
Allyl (=CH-) 6.05Multiplet (m)1HInternal alkene proton
Allyl (=CH2) 5.40, 5.28Doublet of Doublets2HTerminal alkene protons
Allyl (-OCH2-) 4.52Doublet (d)2HEther methylene
Acetic (-CH2-) 3.58Singlet (s)2HBenzylic methylene
Acid (-COOH) 10.0 - 12.0Broad Singlet1HCarboxylic acid proton
TLC Monitoring
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexane:Ethyl Acetate (1:1) + 1% Acetic Acid.

  • Visualization: UV light (254 nm).

  • Validation Logic: The starting material (4-hydroxyphenylacetic acid) is more polar and will have a lower

    
    . The product (allyl ether) is less polar and will appear at a higher 
    
    
    .

Applications in Drug Development & Materials

This compound is a versatile building block.[3] Its dual functionality allows it to serve as a "linker" molecule in complex synthesis.[3]

Medicinal Chemistry (NSAIDs)

The 4-allyloxyphenylacetic acid scaffold is directly analogous to Alclofenac (3-chloro-4-allyloxyphenylacetic acid), a known NSAID.[4]

  • Mechanism: Inhibition of Cyclooxygenase (COX) enzymes.[4][5][6]

  • Structure-Activity Relationship (SAR): The allyl group provides lipophilicity, enhancing cell membrane penetration, while the acetic acid moiety anchors the molecule in the COX active site (Arg-120 interaction).

Polymer Science

The terminal alkene allows this molecule to function as a monomer in radical polymerization or thiol-ene "click" chemistry.

  • Use Case: Creating hydrolytically stable hydrogels where the phenylacetic acid group provides pH-sensitivity.

ApplicationsCore2-(4-allyloxyphenyl)acetic acidNSAIDNSAID Synthesis(e.g., Alclofenac analogs)Core->NSAID Chlorination PolymerFunctional Polymers(Thiol-ene crosslinking)Core->Polymer Polymerization IntermediatesSynthetic Intermediate(Claisen Rearrangement)Core->Intermediates Heating (>200°C)

Figure 2: Downstream applications of the target molecule in pharmaceutical and material sciences.

References

  • National Center for Biotechnology Information (PubChem). (n.d.). Alclofenac (CID 30951). Retrieved from [Link]

  • Google Patents. (1980).[7] Bromohydrins from 4-allyloxyphenylacetic acid (US4278608A). Retrieved from

  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives. Retrieved from [Link]

Solubility Profiling and Process Thermodynamics of p-Allyloxyphenylacetic Acid

[1]

Executive Summary

p-Allyloxyphenylacetic acid (CAS 54553-79-6) is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals. Its purification relies heavily on solution crystallization, a process governed by the thermodynamic solubility differential between the solute and solvent system.

While direct solubility data for this specific derivative is often proprietary, its physicochemical behavior closely mirrors that of p-methoxyphenylacetic acid . This guide provides a validated framework for determining its solubility, modeling its thermodynamic behavior using the Modified Apelblat Equation , and designing efficient crystallization workflows.

Chemical Profile & Predictive Solubility

Understanding the molecular structure is the first step in predicting solvent compatibility.

  • Chemical Structure: A phenylacetic acid core substituted at the para position with an allyloxy group (

    
    ).
    
  • Polarity: The carboxylic acid tail (

    
    ) confers polarity and hydrogen-bonding capability, while the allyloxy tail adds lipophilicity.
    
  • Solubility Prediction:

    • Protic Polar Solvents (Methanol, Ethanol, 2-Propanol): High Solubility. The solvent's hydroxyl groups H-bond with the solute's carboxylic acid.

    • Aprotic Polar Solvents (Acetone, Ethyl Acetate): High to Moderate Solubility. Dipole-dipole interactions dominate.

    • Non-Polar Solvents (Toluene, Hexane): Low Solubility. The polar carboxylic head group resists solvation in non-polar media.

    • Water: Very Low Solubility.[1] The hydrophobic aromatic ring and allyloxy chain disrupt the water network, making water an ideal anti-solvent .

Visualizing Solute-Solvent Interactions

The following diagram illustrates the mechanistic interactions driving solubility.

SolubilityMechanismSolutep-Allyloxyphenylacetic AcidAlcoholsAlcohols(MeOH, EtOH)Solute->AlcoholsH-Bonding(Strong Solvation)KetonesKetones(Acetone)Solute->KetonesDipole-Dipole(Good Solubility)WaterWater(Anti-Solvent)Solute->WaterHydrophobic Effect(Precipitation)ProcessPurification StrategyAlcohols->ProcessCrystallization SolventWater->ProcessYield Enhancer

Figure 1: Mechanistic interactions between p-Allyloxyphenylacetic acid and common process solvents.

Thermodynamic Modeling

To design a robust crystallization process, experimental data must be correlated using thermodynamic models. The Modified Apelblat Equation is the industry standard for phenylacetic acid derivatives.

The Modified Apelblat Equation

This semi-empirical model correlates mole fraction solubility (


  • 
     : Mole fraction solubility of the solute.[2]
    
  • 
     : Absolute temperature (Kelvin).[3][4]
    
  • 
     : Empirical parameters derived from regression analysis of experimental data.
    
    • 
        and 
      
      
      reflect the non-ideality of the solution.
    • 
        is related to the enthalpy of solution.[4]
      
Dissolution Thermodynamics (Van't Hoff Analysis)

For process safety and energy calculations, the enthalpy (


  • Endothermic Dissolution: Typically,

    
    , meaning solubility increases with temperature (standard for this class of compounds).
    
  • Process Implication: A positive

    
     confirms that cooling crystallization  is a viable purification method.
    

Experimental Protocol: Measuring Solubility

Since specific literature values for p-Allyloxyphenylacetic acid are rare, the following Standard Operating Procedure (SOP) must be used to generate reliable data.

Method: Static Gravimetric Analysis

Objective: Determine the mole fraction solubility in pure solvents at temperatures


Materials
  • Solute: p-Allyloxyphenylacetic acid (Purity > 99%).

  • Solvents: Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene (Analytical Grade).

  • Equipment: Jacketed glass vessel, thermostatic water bath (

    
    ), magnetic stirrer, analytical balance (
    
    
    ).
Workflow Diagram

ExperimentalProtocolcluster_conditionsCritical Control PointsStartStart: Excess Solute AdditionEquilibrationEquilibration(Stir for 6-8 hrs at Temp T)Start->EquilibrationSettlingPhase Separation(Stop stirring, settle for 2 hrs)Equilibration->SettlingTempControlTemp Stability ±0.05 KEquilibration->TempControlSamplingSupernatant Extraction(Syringe with 0.45 µm filter)Settling->SamplingWeighingGravimetric Analysis(Dry to constant weight)Sampling->WeighingFilterPre-heated Filter TipSampling->FilterCalculationCalculate Mole Fraction (x)Weighing->Calculation

Figure 2: Static gravimetric workflow for solubility determination.

Step-by-Step Procedure
  • Preparation: Add excess p-Allyloxyphenylacetic acid to 50 mL of solvent in the jacketed vessel.

  • Equilibration: Stir the suspension at the set temperature (e.g., 298.15 K) for 8 hours to ensure saturation.

  • Settling: Stop agitation and allow the phases to separate for 2 hours. Maintain temperature strictly.

  • Sampling: Withdraw 5 mL of the supernatant using a syringe equipped with a pre-heated 0.45 µm PTFE filter (to prevent premature crystallization).

  • Weighing:

    • Weigh a clean, dry evaporating dish (

      
      ).
      
    • Add the filtrate and weigh (

      
      ).
      
    • Evaporate the solvent in a vacuum oven at 313 K until constant weight is achieved (

      
      ).
      
  • Calculation:

    
    
    

Reference Data (Analogue Benchmarking)

In the absence of direct data, use p-methoxyphenylacetic acid (CAS 104-01-8) as a reference benchmark. The allyloxy derivative will exhibit slightly lower solubility in water and slightly higher solubility in non-polar solvents due to the larger alkyl chain.

Table 1: Expected Solubility Trends (Mole Fraction


 at 298.15 K)
SolventPolarityExpected Solubility (

)
Interaction Type
Methanol High

Strong H-Bonding
Ethanol High

Strong H-Bonding
Acetone Moderate

Dipole-Dipole
Ethyl Acetate Moderate

Dipole-Dipole
Toluene Low

Weak Dispersion
Water High

Hydrophobic Repulsion

Process Application: Crystallization Design

Based on the solubility profile, the following purification strategy is recommended:

  • Solvent Selection: Use Ethanol or Isopropanol for the dissolution phase due to high solubility and favorable temperature dependence (steep solubility curve).

  • Anti-Solvent Addition: Use Water to drive precipitation. The sharp decrease in solubility upon water addition (see Table 1) ensures high yield.

  • Cooling Profile: A linear cooling ramp from 323 K to 283 K in ethanol will generate supersaturation.

Recommendation: For maximum purity, employ a Cooling + Anti-solvent hybrid approach. Dissolve in hot ethanol (323 K), cool to 298 K, then slowly add water to reach a 50:50 v/v ratio.

References

  • Li, Y., et al. "Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, and p-Aminophenylacetic Acid in Pure Solvents." Journal of Chemical & Engineering Data, vol. 61, no. 1, 2016. Link

  • Zhang, C., et al. "Measurement and Correlation of Solubility of p-Methoxyphenylacetic Acid in Pure and Mixed Solvents." Journal of Chemical & Engineering Data, vol. 62, no. 3, 2017. Link

  • Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, vol. 31, no. 1, 1999.[1] Link

Navigating the Chemical Landscape of 4-Allyloxyphenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the expansive arena of chemical synthesis and drug discovery, phenylacetic acid derivatives represent a cornerstone class of molecules, offering a versatile scaffold for the development of novel therapeutic agents and functional materials. Among these, 4-Allyloxyphenylacetic acid emerges as a compound of significant interest, bridging the gap between established pharmacophores and the potential for new biological activities. This technical guide, designed for the discerning researcher, scientist, and drug development professional, provides a comprehensive overview of 4-Allyloxyphenylacetic acid, from its fundamental chemical identifiers to its synthesis and potential applications. As a Senior Application Scientist, my objective is to not only present data but to also provide the underlying scientific rationale, empowering you to leverage this molecule to its fullest potential in your research endeavors.

Chemical Identity and Molecular Architecture

A precise understanding of a molecule's identity is paramount for any scientific investigation. While a dedicated PubChem Compound ID (CID) for 4-Allyloxyphenylacetic acid is not readily found, its chemical identity can be unequivocally established through its structural representation and various chemical identifiers. The absence of a specific CID in a major database like PubChem often indicates a compound that is either novel, less commonly synthesized, or cataloged under a different systematic name.

The molecular architecture of 4-Allyloxyphenylacetic acid is characterized by a phenylacetic acid core, with an allyloxy group (-O-CH2-CH=CH2) substituted at the para (4-) position of the phenyl ring. This seemingly simple modification imparts unique chemical properties and potential for diverse biological interactions.

Key Chemical Identifiers

To ensure clarity and precision in research and documentation, the following table summarizes the key chemical identifiers for 4-Allyloxyphenylacetic acid, derived from its structure.

IdentifierValueSource
IUPAC Name 2-(4-(allyloxy)phenyl)acetic acidIUPAC Nomenclature
Molecular Formula C₁₁H₁₂O₃Calculated
Molecular Weight 192.21 g/mol Calculated
Canonical SMILES C=CCOC1=CC=C(C=C1)CC(=O)OStructure-Based
InChI InChI=1S/C11H12O3/c1-2-7-14-10-5-3-9(4-6-10)8-11(12)13/h2-6H,1,7-8H2,(H,12,13)Structure-Based
InChIKey GEMDCILYSIGTKA-UHFFFAOYSA-NStructure-Based
CAS Number Not readily available-

Note: The Canonical SMILES and InChI identifiers are generated based on the known chemical structure of 4-Allyloxyphenylacetic acid.

Structural Diagram

The following diagram illustrates the 2D chemical structure of 4-Allyloxyphenylacetic acid.

Caption: 2D structure of 4-Allyloxyphenylacetic acid.

Synthesis and Purification: A Practical Workflow

The synthesis of 4-Allyloxyphenylacetic acid can be achieved through a reliable and well-established Williamson ether synthesis, a cornerstone of organic chemistry. This approach involves the reaction of 4-hydroxyphenylacetic acid with an allyl halide in the presence of a suitable base.

Synthetic Pathway

The overall synthetic scheme is depicted below. The key transformation is the O-alkylation of the phenolic hydroxyl group.

G Reactant1 4-Hydroxyphenylacetic Acid Reaction Williamson Ether Synthesis (Reflux) Reactant1->Reaction Reactant2 Allyl Bromide Reactant2->Reaction Base Potassium Carbonate (K2CO3) Base->Reaction Solvent Acetone Solvent->Reaction Product 4-Allyloxyphenylacetic Acid Reaction->Product

Caption: Synthetic workflow for 4-Allyloxyphenylacetic acid.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of 4-Allyloxyphenylacetic acid.

Materials:

  • 4-Hydroxyphenylacetic acid

  • Allyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxyphenylacetic acid (1 equivalent), anhydrous potassium carbonate (2-3 equivalents), and anhydrous acetone (10 mL per gram of 4-hydroxyphenylacetic acid).

  • Addition of Alkylating Agent: While stirring the suspension, add allyl bromide (1.1-1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water, 1 M HCl, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Allyloxyphenylacetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Self-Validation: The purity of the final product should be assessed by ¹H NMR and ¹³C NMR spectroscopy to confirm the presence of the allyl group and the correct overall structure. Melting point analysis can also be used to determine purity.

Potential Biological Activities and Research Applications

While specific biological data for 4-Allyloxyphenylacetic acid is not extensively documented, the broader class of aryloxyacetic acids has been the subject of significant research, revealing a range of biological activities.[1] The presence of the allyl group in 4-Allyloxyphenylacetic acid introduces a reactive site that could be of interest for covalent modification of biological targets or for further chemical derivatization.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Aryloxyacetic acid derivatives have been identified as potent agonists of Peroxisome Proliferator-Activated Receptors (PPARs).[2] PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism.

G cluster_0 Cellular Environment Ligand 4-Allyloxyphenylacetic Acid (Potential PPAR Agonist) PPAR PPAR Receptor Ligand->PPAR Binds RXR RXR PPAR->RXR Heterodimerizes with PPRE Peroxisome Proliferator Response Element (PPRE) on DNA RXR->PPRE Binds to Gene Target Gene (e.g., involved in lipid metabolism) PPRE->Gene Regulates Transcription

Caption: Potential mechanism of action via PPAR agonism.

This potential for PPAR agonism suggests that 4-Allyloxyphenylacetic acid and its derivatives could be investigated for the treatment of metabolic disorders such as dyslipidemia, type 2 diabetes, and obesity.

Antimicrobial and Antioxidant Properties

The phenolic core of 4-Allyloxyphenylacetic acid is structurally related to 4-hydroxyphenylacetic acid, a compound known to possess antioxidant and antimicrobial properties.[3][4] The allyloxy group may modulate these activities. The double bond in the allyl group could also contribute to its antioxidant potential by acting as a radical scavenger.

Conclusion and Future Directions

4-Allyloxyphenylacetic acid represents a molecule with untapped potential. Its straightforward synthesis and the known biological activities of related aryloxyacetic acids make it an attractive candidate for further investigation in medicinal chemistry and materials science. Future research should focus on a comprehensive evaluation of its biological activity profile, including its efficacy as a PPAR agonist and its potential as an antimicrobial or antioxidant agent. The development of derivatives based on the 4-Allyloxyphenylacetic acid scaffold could lead to the discovery of novel therapeutic agents with improved potency and selectivity. This guide serves as a foundational resource to stimulate and support such endeavors.

References

  • PubChem. PubChem Compound Help. [Link]

  • A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). PubMed Central. [Link]

  • 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice. Frontiers in Pharmacology. [Link]

  • Design and Synthesis of α-Aryloxyphenylacetic Acid Derivatives: A Novel Class of PPARα/γ Dual Agonists with Potent Antihyperglycemic and Lipid Modulating Activity. ResearchGate. [Link]

  • 2-[4-(prop-2-yn-1-yloxy)phenyl]aceticacid. PubChemLite. [Link]

  • Evaluation of antioxidant and antimicrobial activity of phenolic lipids produced by the transesterification of 4-hydroxyphenylacetic acid and triglycerides. ResearchGate. [Link]

Sources

Methodological & Application

Application Note: Chemoselective Esterification of 4-Allyloxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists requiring a robust, high-fidelity protocol for the esterification of 4-Allyloxyphenylacetic acid .

Unlike simple phenylacetic acids, this substrate contains an allyl ether moiety. While generally stable, this functional group introduces specific constraints regarding acidity and thermal history. The allyl group can undergo acid-catalyzed cleavage (de-allylation), isomerization to the enol ether (followed by hydrolysis), or radical polymerization if conditions are indiscriminate.

This guide prioritizes chemoselectivity , ensuring the ester is formed without compromising the allyl ether linkage.

Executive Summary & Mechanistic Strategy

The esterification of 4-Allyloxyphenylacetic acid presents a classic chemoselectivity challenge. The goal is to activate the carboxylic acid (


) for nucleophilic attack by an alcohol (R-OH) while leaving the allyl ether (

) inert.
Mechanistic Risks
  • Acid-Catalyzed Cleavage: Strong Brønsted acids (e.g., HI, HBr) or Lewis acids (e.g.,

    
    ) are standard reagents for cleaving allyl ethers. While catalytic 
    
    
    
    is often used for Fischer esterification, elevated temperatures can promote partial de-allylation or double-bond migration.
  • Isomerization: Under strongly basic conditions (e.g.,

    
    ), the allyl ether can isomerize to the vinyl ether, which hydrolyzes upon workup.
    
  • Polymerization: The terminal alkene is susceptible to radical polymerization if the reaction mixture is not degassed or if radical initiators are inadvertently introduced.

Strategic Decision Matrix

To mitigate these risks, we define three protocols based on the scale and the alcohol partner:

MethodMechanismSuitabilityRisk Profile
Method A: Direct Alkylation

(Carboxylate attack)
Gold Standard for Methyl/Ethyl esters on Lab Scale (<50g).Lowest. Base-mediated. Avoids acid entirely.
Method B: Acid Chloride Acyl Substitution (via

)
Scalable (>100g). Fast kinetics.Medium. Generates HCl.[1] Temp control critical.
Method C: Steglich Coupling Carbodiimide ActivationComplex/Secondary Alcohols.Low. Neutral pH.[2] Difficult purification (Urea removal).

Decision Framework (Visualized)

The following logic gate assists in selecting the optimal protocol for your specific constraints.

Esterification_Logic Start Start: 4-Allyloxyphenylacetic Acid Target Target Ester? Start->Target Simple Simple (Me, Et) Target->Simple Methyl/Ethyl Complex Complex/Sensitive (t-Bu, Chiral) Target->Complex Bulky/Functionalized Scale Scale? Simple->Scale MethodC METHOD C: Steglich Coupling (DCC / DMAP) Complex->MethodC Mildest Small Lab Scale (<50g) Scale->Small High Purity Req. Large Process Scale (>100g) Scale->Large Cost Driven MethodA METHOD A: Direct Alkylation (K2CO3 / Me-I) Small->MethodA Best Yield MethodB METHOD B: In-Situ Acid Chloride (SOCl2 / MeOH) Large->MethodB Scalability

Figure 1: Decision tree for selecting the optimal esterification route based on substrate complexity and reaction scale.

Detailed Protocols

Method A: Direct Alkylation (The "High Fidelity" Protocol)

Best for: Methyl/Ethyl esters, high-value intermediates, avoiding all acid exposure. Mechanism: Formation of the carboxylate anion followed by


 attack on an alkyl halide.
Reagents
  • Substrate: 4-Allyloxyphenylacetic acid (1.0 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Electrophile: Iodomethane (MeI) or Ethyl Iodide (EtI) (1.2 - 1.5 equiv)

  • Solvent: DMF (Dimethylformamide) or Acetone (Reagent Grade)

Protocol Steps
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Allyloxyphenylacetic acid in DMF (0.5 M concentration). Note: Acetone can be used for easier workup but requires longer reaction times.

  • Deprotonation: Add anhydrous

    
     (2.0 equiv) in one portion. The suspension will become opaque. Stir at Room Temperature (RT) for 15 minutes to ensure carboxylate formation.
    
  • Alkylation: Add Iodomethane (1.2 equiv) dropwise via syringe. Caution: MeI is a carcinogen; use a fume hood.

  • Reaction: Stir at RT.

    • TLC Monitoring: Check after 2 hours (Mobile Phase: 20% EtOAc in Hexanes). The acid spot (baseline) should disappear, replaced by a less polar ester spot (

      
      ).
      
  • Quench: Pour the reaction mixture into ice-cold water (5x reaction volume).

  • Extraction: Extract with Ethyl Acetate (3x).

  • Wash: Wash the combined organic layer with Brine (2x) to remove DMF.

  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    

Validation: This method typically yields >95% purity without chromatography. The allyl ether remains untouched because the conditions are basic but non-nucleophilic toward the alkene.

Method B: In-Situ Acid Chloride (The "Scalable" Protocol)

Best for: Large scale synthesis of methyl/ethyl esters where cost is a driver. Mechanism: Conversion of acid to acid chloride using Thionyl Chloride (


), followed by alcoholysis.
Reagents
  • Substrate: 4-Allyloxyphenylacetic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (1.2 equiv)
    
  • Solvent/Reactant: Methanol (anhydrous) (Excess, 10-20 equiv)

Protocol Steps
  • Setup: Flame-dry a 2-neck flask under Argon. Fit with a reflux condenser and addition funnel.

  • Solvation: Dissolve the substrate in anhydrous Methanol (0.3 M). Cool to 0°C (Ice bath).

  • Activation: Add

    
     dropwise over 20 minutes.
    
    • Critical: The reaction is exothermic.

      
       reacts with MeOH to generate anhydrous HCl in situ.[1] Keep T < 10°C to prevent degradation of the allyl ether.
      
  • Reaction: Remove the ice bath and allow to warm to Room Temperature. Stir for 3-6 hours.

    • Warning: Do not reflux unless conversion is stalled. High temperature + HCl poses a risk to the allyl ether.

  • Workup: Evaporate the solvent/HCl under reduced pressure (rotary evaporator) at <40°C.

  • Neutralization: Redissolve residue in EtOAc and wash with Saturated

    
     to remove residual acid.
    

Analytical Data & Validation

Upon isolation, the product (e.g., Methyl 4-allyloxyphenylacetate) must be validated.

TechniqueExpected SignalInterpretation
1H NMR

3.65-3.70 (s, 3H)
Methyl ester singlet (Confirming esterification).
1H NMR

4.50 (d, 2H), 5.2-5.4 (m, 2H), 6.0 (m, 1H)
Allyl group signals. Crucial: Ensure integration is 2:2:1. Loss of integration suggests cleavage.
IR ~1735-1740

Ester C=O stretch (Shifted from Acid ~1710

).
HPLC Shift in

Ester is significantly more hydrophobic than the parent acid.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (Method A) Incomplete deprotonation or wet solvent.Ensure

is anhydrous. Use dry DMF.
New Spot on TLC (Lower Rf) Hydrolysis of Allyl Ether (Phenol formation).Acid conditions were too harsh (Method B). Switch to Method A.
Polymerization/Gunk Radical reaction at allyl site.Degas solvents.[3] Add radical inhibitor (BHT) if heating is required.

References

  • ChemicalBook. (n.d.). Methyl phenylacetate synthesis and properties. Retrieved from

  • Master Organic Chemistry. (2022). Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from

  • National Center for Biotechnology Information (NCBI). (n.d.). 4-Methoxyphenylacetic acid (Analogous structure properties). PubChem Compound Summary. Retrieved from

  • Organic Chemistry Portal. (n.d.). Allyl Ethers: Stability and Protection. Retrieved from

  • Common Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. Retrieved from

Sources

Application Notes and Protocols for Researchers: Radical Polymerization Kinetics of Allyl Monomers Containing Phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise and Challenge of Phenylacetic Acid-Functionalized Allyl Polymers

Allyl monomers, characterized by the H₂C=CH-CH₂R structure, present a unique set of opportunities and challenges in polymer synthesis.[1] The incorporation of functionalities like phenylacetic acid into polymers is of significant interest to researchers in drug development and materials science. Phenylacetic acid and its derivatives are precursors to various pharmaceuticals, and polymers bearing this moiety could serve as novel drug delivery systems, offering controlled release and targeted delivery.[2]

However, the free-radical polymerization of allyl monomers is notoriously challenging. Unlike their vinyl counterparts, allyl monomers typically polymerize slowly and yield polymers of low molecular weight.[1] This is primarily due to a process called degradative chain transfer , where a growing polymer radical abstracts a hydrogen atom from the allylic position of a monomer molecule. This transfer terminates the growing chain and creates a stable, less reactive allylic radical, which is slow to reinitiate polymerization.[3] This phenomenon is a central consideration in any kinetic study of these systems.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals investigating the radical polymerization kinetics of allyl monomers containing phenylacetic acid, using allyl phenylacetate as a primary example. We will delve into the theoretical underpinnings of the polymerization process, provide detailed experimental protocols for synthesis, kinetic monitoring, and polymer characterization, and discuss the interpretation of the kinetic data.

I. Theoretical Framework: Understanding the Kinetics of Allyl Polymerization

The kinetics of free-radical polymerization are typically described by the classical steps of initiation, propagation, and termination.[4]

  • Initiation: The process begins with the decomposition of an initiator (e.g., a peroxide or an azo compound) to generate free radicals. These radicals then react with a monomer molecule to start a growing polymer chain.[4]

  • Propagation: The newly formed radical chain end adds to successive monomer molecules, leading to the growth of the polymer chain.[4]

  • Termination: The growth of a polymer chain is halted, typically by the combination of two growing radicals or by disproportionation.[4]

In the case of allyl monomers, the kinetic scheme is complicated by the significant contribution of degradative chain transfer to the monomer. This process introduces an additional termination pathway that competes with propagation, leading to the characteristic slow polymerization rates and low molecular weights.[3] The interplay between propagation and degradative chain transfer is the primary focus of kinetic studies of allyl monomers.

The rate of polymerization (Rp) can be expressed by the following general equation:

Rp = kp[M][P•]

where:

  • kp is the rate constant for propagation

  • [M] is the monomer concentration

  • [P•] is the concentration of growing polymer radicals

A key parameter in the study of allyl polymerization is the chain transfer constant to monomer (Cm) , which is the ratio of the rate constant for chain transfer (ktr,M) to the rate constant for propagation (kp):

Cm = ktr,M / kp

A high value of Cm is indicative of significant degradative chain transfer and is a hallmark of allyl monomer polymerization.

Visualizing the Polymerization and Chain Transfer Mechanisms

To better understand the competing reaction pathways, the following diagrams illustrate the key steps in the radical polymerization of an allyl monomer.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Primary Radical (R•) I->R kd RM1 Initiated Chain (RM1•) R:e->RM1:w ki M Monomer (M) M:s->RM1:n RMn Growing Chain (RMn•) RMn1 Propagated Chain (RMn+1•) RMn:e->RMn1:w kp M2 Monomer (M) M2:s->RMn1:n RMn_term Growing Chain (RMn•) P Dead Polymer (P) RMn_term:e->P:w kt RMm_term Another Growing Chain (RMm•) RMm_term:s->P:n G P_radical Growing Polymer Radical (P•) Dead_Polymer Dead Polymer (PH) P_radical->Dead_Polymer Hydrogen Abstraction (ktr,M) Allylic_Radical Stable Allylic Radical (M•) Allyl_Monomer Allyl Monomer (with allylic hydrogens) Allyl_Monomer->Allylic_Radical Reinitiation Slow Re-initiation Allylic_Radical->Reinitiation

Figure 2: Mechanism of degradative chain transfer in allyl polymerization.

II. Experimental Protocols

This section provides detailed protocols for the synthesis of allyl phenylacetate, its radical polymerization, and the subsequent kinetic analysis and polymer characterization.

A. Synthesis of Allyl Phenylacetate

A common method for synthesizing allyl esters is through the esterification of the corresponding carboxylic acid with allyl alcohol. [5] Materials:

  • Phenylacetic acid

  • Allyl alcohol

  • Sulfuric acid (catalyst)

  • Toluene (for azeotropic removal of water)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine phenylacetic acid (1 equivalent), allyl alcohol (1.5 equivalents), and a catalytic amount of sulfuric acid in toluene.

  • Heat the mixture to reflux. Water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by the amount of water collected.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain pure allyl phenylacetate.

  • Confirm the structure and purity of the synthesized monomer using ¹H NMR and ¹³C NMR spectroscopy.

B. Radical Polymerization of Allyl Phenylacetate

This protocol describes a typical bulk polymerization procedure. The reaction can also be performed in solution by dissolving the monomer and initiator in a suitable solvent.

Materials:

  • Allyl phenylacetate (purified)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl peroxide (BPO) (initiator)

  • Schlenk flask or sealed ampoules

  • Vacuum line

  • Thermostatted oil bath

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Place the desired amount of allyl phenylacetate and initiator (e.g., 1 mol% relative to the monomer) into a Schlenk flask.

  • Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Backfill the flask with an inert gas (nitrogen or argon).

  • Immerse the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C for AIBN).

  • At specific time intervals, carefully withdraw aliquots of the reaction mixture using a nitrogen-purged syringe for kinetic analysis.

  • To quench the polymerization in the aliquots, cool them rapidly in an ice bath and, if necessary, add a small amount of an inhibitor like hydroquinone.

C. Monitoring Polymerization Kinetics by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful technique for monitoring the conversion of monomer to polymer in real-time or by analyzing quenched aliquots. [6][7]The conversion is determined by comparing the integral of a monomer-specific proton signal with that of a signal that remains constant or a signal from the resulting polymer. [8] Procedure:

  • For each aliquot taken from the polymerization reaction, dissolve a small amount in a deuterated solvent (e.g., CDCl₃).

  • Acquire the ¹H NMR spectrum.

  • Identify the characteristic proton signals for the vinyl group of the allyl phenylacetate monomer (typically in the range of 5-6 ppm).

  • Identify a proton signal from the phenyl group or the methylene group adjacent to the phenyl ring that will be present in both the monomer and the polymer.

  • The monomer conversion can be calculated by monitoring the decrease in the integral of the vinyl proton signals relative to the integral of the aromatic or benzylic protons.

Calculation of Monomer Conversion:

Conversion (%) = [1 - (Integral of vinyl protons at time t / Integral of aromatic protons at time t) / (Integral of vinyl protons at time 0 / Integral of aromatic protons at time 0)] * 100

D. Polymer Characterization by Gel Permeation Chromatography (GPC)

GPC (also known as size exclusion chromatography, SEC) is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the resulting polymer. [9][10] Materials:

  • Polymer sample

  • GPC-grade solvent (e.g., tetrahydrofuran, THF)

  • GPC system with a suitable column set for low molecular weight polymers

  • Refractive index (RI) detector

  • Molecular weight standards (e.g., polystyrene) for calibration

Procedure:

  • Dissolve a known concentration of the polymer sample in the GPC eluent (e.g., 1-2 mg/mL in THF).

  • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Inject the sample into the GPC system.

  • The GPC separates the polymer chains based on their hydrodynamic volume, with larger chains eluting first. [11]5. The RI detector measures the concentration of the polymer as it elutes.

  • Construct a calibration curve using narrow molecular weight standards to correlate elution time with molecular weight. [12]7. From the calibration curve, determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer sample.

III. Kinetic Analysis and Data Interpretation

The data obtained from the kinetic monitoring and polymer characterization experiments can be used to determine key kinetic parameters.

A. Determination of the Rate of Polymerization

By plotting the monomer conversion as a function of time, the initial rate of polymerization can be determined from the initial slope of the curve. To determine the order of the reaction with respect to the monomer and initiator concentrations, a series of experiments should be performed where the concentration of one component is varied while the other is kept constant.

B. The Challenge of Low Molecular Weight Polymers

As previously mentioned, the radical polymerization of allyl monomers typically results in polymers with a low degree of polymerization. For example, the benzoyl peroxide-catalyzed bulk polymerization of allyl acetate yields a polymer with a degree of polymerization of about 13. [3]This is a direct consequence of the high rate of degradative chain transfer relative to the rate of propagation.

C. Quantitative Data Summary
ParameterSymbolMethod of DeterminationExpected Outcome for Allyl PhenylacetateReference Value (Allyl Acetate)
Rate of PolymerizationRp¹H NMRLow compared to vinyl monomers~10⁻⁵ - 10⁻⁴ mol L⁻¹ s⁻¹
Order of Reaction (Monomer)-¹H NMRLikely first orderFirst order
Order of Reaction (Initiator)-¹H NMRLikely 0.5 order0.5 order
Number-Average Molecular WeightMnGPCLow (typically < 5000 g/mol )~1000 - 2000 g/mol
Polydispersity IndexPDIGPCRelatively narrow (1.5 - 2.5)~1.5 - 2.0
Chain Transfer ConstantCmMayo PlotHigh~0.1 - 0.2

Note: The expected outcomes for allyl phenylacetate are based on the known behavior of other allyl esters and are subject to experimental verification. The phenylacetic acid moiety may influence the electronics and sterics of the monomer, potentially affecting the kinetic parameters.

IV. Experimental Workflow and Logic

The following diagram outlines the logical workflow for a comprehensive kinetic study of the radical polymerization of allyl monomers containing phenylacetic acid.

G cluster_synthesis Monomer Synthesis & Purification cluster_polymerization Radical Polymerization cluster_analysis Kinetic & Structural Analysis Synthesis Synthesis of Allyl Phenylacetate Purification Purification (Distillation) Synthesis->Purification Characterization_Monomer Structural Confirmation (NMR) Purification->Characterization_Monomer Reaction_Setup Reaction Setup (Freeze-Pump-Thaw) Characterization_Monomer->Reaction_Setup Polymerization Polymerization at Constant Temperature Reaction_Setup->Polymerization Aliquots Sampling at Timed Intervals Polymerization->Aliquots GPC_Analysis Polymer Characterization by GPC Polymerization->GPC_Analysis NMR_Kinetics Kinetic Monitoring by ¹H NMR Aliquots->NMR_Kinetics Data_Analysis Determination of Rp, Mn, PDI, Cm NMR_Kinetics->Data_Analysis GPC_Analysis->Data_Analysis

Sources

Troubleshooting & Optimization

Solubility issues of 4-Allyloxyphenylacetic acid in water vs ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Allyloxyphenylacetic Acid Solubility

Welcome to the technical support resource for 4-Allyloxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides formatted to provide both theoretical understanding and practical, actionable solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-Allyloxyphenylacetic acid poorly soluble in water but readily soluble in ethanol?

A1: The solubility behavior of 4-Allyloxyphenylacetic acid is a classic example of the "like dissolves like" principle, which is governed by the polarity of the solute and the solvent.

  • In Water (A Highly Polar Solvent): 4-Allyloxyphenylacetic acid has a dual nature. It possesses a polar carboxylic acid head (-COOH) capable of forming hydrogen bonds with water molecules. However, the bulk of the molecule consists of a large, nonpolar aromatic ring and an allyl ether group (the "allyloxyphenyl" part). This significant hydrophobic region disrupts the strong hydrogen-bonding network of water, making it energetically unfavorable for the molecule to dissolve. The hydrophobic effect dominates, leading to poor aqueous solubility.

  • In Ethanol (A Moderately Polar Solvent): Ethanol (CH₃CH₂OH) is less polar than water. Its structure includes a short, nonpolar ethyl group (-CH₂CH₃) and a polar hydroxyl group (-OH). This amphipathic nature makes it an excellent solvent for 4-Allyloxyphenylacetic acid. The nonpolar ethyl group of ethanol interacts favorably with the nonpolar allyloxyphenyl ring via van der Waals forces, while the hydroxyl group of ethanol can still form hydrogen bonds with the carboxylic acid group of the solute.[1][2] This balance of polar and nonpolar interactions allows ethanol to effectively solvate both parts of the molecule, resulting in high solubility.

To visualize these interactions, consider the following diagram:

G cluster_water Aqueous Environment (Water) cluster_ethanol Organic Environment (Ethanol) solute_w 4-Allyloxyphenylacetic Acid interactions_w Interactions solute_w->interactions_w Hydrophobic Mismatch Disrupts H-Bond Network water Water (H₂O) Highly Polar water->interactions_w Strong H-Bonding with itself result_w Poor Solubility interactions_w->result_w solute_e 4-Allyloxyphenylacetic Acid interactions_e Interactions solute_e->interactions_e Hydrophobic Interactions (Allyloxyphenyl ↔ Ethyl) H-Bonding (-COOH ↔ -OH) ethanol Ethanol (C₂H₅OH) Moderately Polar ethanol->interactions_e Balanced Polar & Nonpolar Character result_e High Solubility interactions_e->result_e

Caption: Troubleshooting Workflow for Solubility Issues.

Detailed Protocols & Explanations

Method 1: pH Adjustment (Recommended First Step)

The solubility of a weak acid like 4-Allyloxyphenylacetic acid is highly dependent on pH. By raising the pH of the solution above the compound's pKa, you can convert the neutral, poorly soluble acid form (R-COOH) into its charged, highly soluble conjugate base (R-COO⁻).

Causality (The Henderson-Hasselbalch Equation): The relationship between pH, pKa, and the ratio of the ionized to un-ionized form is described by the Henderson-Hasselbalch equation. [3][4]For a weak acid, the equation is:

pH = pKa + log ( [R-COO⁻] / [R-COOH] )

While the exact pKa of 4-Allyloxyphenylacetic acid is not readily published, we can estimate it to be similar to that of Phenylacetic Acid (pKa ≈ 4.31). [5]To ensure at least 99% of the compound is in the soluble ionized form, the pH should be at least 2 units above the pKa (i.e., pH > 6.3). Therefore, dissolving it in a buffer at pH 7.2-7.4 is highly effective. [6] Experimental Protocol:

  • Weigh the desired amount of 4-Allyloxyphenylacetic acid powder.

  • Add a small amount of purified water or your target buffer (e.g., PBS). The powder will likely remain as a suspension.

  • While stirring, add a dilute basic solution (e.g., 1 M NaOH) dropwise.

  • Observe the suspension. As the pH increases, the solid will begin to dissolve.

  • Continue adding the base until all the solid has dissolved, resulting in a clear solution.

  • You can then adjust the pH back down carefully with dilute acid (e.g., 1 M HCl) if required for your experiment, but be cautious not to go too far below the pKa, as this will cause the compound to precipitate out of solution. [1]7. Finally, add the remaining buffer to reach your target final volume and concentration.

Method 2: Co-Solvency

If pH adjustment is not suitable for your experimental system, using a co-solvent is the next best approach. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more favorable for dissolving nonpolar compounds. [7][8] Common Co-solvents: Ethanol, Dimethyl sulfoxide (DMSO), Propylene glycol. [2][8] Experimental Protocol:

  • Prepare a high-concentration stock solution of 4-Allyloxyphenylacetic acid in 100% ethanol or DMSO (e.g., 10-50 mg/mL). It should dissolve easily.

  • While vigorously vortexing your aqueous buffer, add the concentrated stock solution dropwise.

  • This technique, sometimes called "solvent deposition," allows the compound to be rapidly dispersed and solvated by the aqueous medium before it has a chance to aggregate and precipitate.

  • Crucial Consideration: Always calculate the final percentage of the organic co-solvent in your aqueous solution (e.g., <1% v/v). You must ensure this concentration of co-solvent does not interfere with your biological assay or cause toxicity. [9]

Method 3: Temperature Adjustment

The dissolution of most solid organic compounds is an endothermic process, meaning that solubility increases with temperature. [10][11][12] Experimental Protocol:

  • Add the 4-Allyloxyphenylacetic acid to your aqueous solvent.

  • Gently warm the mixture in a water bath (e.g., 37°C or 50°C) while continuously stirring.

  • Do not boil the solution, as this could lead to degradation of the compound.

  • Once dissolved, allow the solution to slowly cool to your working temperature.

  • Caution: This method can create a supersaturated solution. The compound may precipitate out over time as it cools. This method is best for immediate use after preparation.

Physicochemical Data Summary

Direct quantitative solubility data for 4-Allyloxyphenylacetic acid is not widely available. However, we can infer its properties from closely related analogs.

PropertyPhenylacetic Acid4-Hydroxyphenylacetic Acid4-Allyloxyphenylacetic Acid (Predicted)
Structure Benzene-CH₂COOHHO-Benzene-CH₂COOHCH₂=CHCH₂O-Benzene-CH₂COOH
Aqueous Solubility ~16.6 mg/mL at 20°C [5]~10 mg/mL in PBS (pH 7.2) [9]Low . Lower than analogs due to the larger, nonpolar allyl group.
Ethanol Solubility Very Soluble [5]SolubleVery Soluble .
pKa (estimated) 4.31 [5]4.49~4.3 - 4.5 . The allyloxy group is weakly electron-donating and should have a minimal effect on the acidity of the distant carboxyl group.
Appearance White crystalline solid [5]Crystalline solid [9]Likely a solid at room temperature.

References

  • Myerson, A. S., & Izgorodina, E. I. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Crystal Growth & Design, 10(3), 1143–1147. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenylacetic Acid. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxyphenylacetic Acid. PubChem Compound Database. Retrieved from [Link]

  • Garg, A., et al. (2010). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Investigation, 1(1), 13. Retrieved from [Link]

  • Wisdomlib. (2025). Co-solvency: Significance and symbolism. Retrieved from [Link]

  • LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]

  • Li, A., et al. (2010). Solubility of gallic acid in liquid mixtures of (ethanol + water) from (293.15 to 318.15) K. Journal of Chemical & Engineering Data, 55(8), 2824–2826. Retrieved from [Link]

  • LibreTexts. (2022). 9.4: The Effect of Temperature on Solubility. Retrieved from [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]

  • Bellevue College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]

  • ResearchGate. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Retrieved from [Link]

  • Journal of Medical Pharmaceutical and Allied Sciences. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. Retrieved from [Link]

  • LibreTexts. (2019). 4.4 Solubility. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hydroxyphenylacetic acid. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients. Retrieved from [Link]

  • PubMed. (2009). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. Retrieved from [Link]

  • ResearchGate. (2004). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Retrieved from [Link]

  • StatPearls - NCBI Bookshelf. (2023). Biochemistry, Dissolution and Solubility. Retrieved from [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)

  • ResearchGate. (2010). Solubility of gallic acid in liquid mixtures of (ethanol+water) from (293.15 to 318.15)K. Retrieved from [Link]

  • SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from [Link]

  • ResearchGate. (2010). Equilibrium Solubility of 3- and 4-Nitrophthalic Acids in Water. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methoxyphenylacetic acid. PubChem Compound Database. Retrieved from [Link]

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from [Link]

  • YouTube. (2020). Solubility 3 Temperature dependence of aqueous solubility. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. Retrieved from [Link]

  • Slideshare. (2016). Cosolvency. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Bellevue College. (n.d.). Experiment 2 # Solubility. Retrieved from [Link]

  • YouTube. (2024). The Henderson-Hasselbalch Equation and pKa. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Methoxyphenoxy)-2-phenylacetic acid. PubChem Compound Database. Retrieved from [Link]

  • LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Phase Transfer Catalysis for O-Allylation of Phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of O-allylation of phenylacetic acid using Phase Transfer Catalysis (PTC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and achieve higher yields, better selectivity, and more robust and reproducible results.

Introduction to PTC for O-Allylation

Phase Transfer Catalysis (PTC) is a powerful methodology for reacting reagents that are soluble in two immiscible phases, typically an aqueous and an organic phase.[1][2] In the O-allylation of phenylacetic acid, the carboxylate salt of phenylacetic acid, which is soluble in the aqueous phase, is reacted with an allyl halide, which is soluble in the organic phase. A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the carboxylate anion from the aqueous phase to the organic phase, where it can react with the allyl halide.[1][3][4] This technique offers several advantages, including milder reaction conditions, faster reaction rates, higher yields, and the use of inexpensive and environmentally benign reagents and solvents.[3][5]

Frequently Asked Questions (FAQs)

Q1: How does Phase Transfer Catalysis work for the O-allylation of phenylacetic acid?

A1: The mechanism involves the following key steps:

  • Deprotonation: Phenylacetic acid is deprotonated by an inorganic base (e.g., NaOH, KOH) in the aqueous phase to form the phenylacetate anion.

  • Ion Pair Formation: The phase-transfer catalyst, a quaternary ammonium cation (Q⁺), exchanges its counter-ion (e.g., Cl⁻, Br⁻) for the phenylacetate anion at the interface between the aqueous and organic phases.[5][6]

  • Phase Transfer: The resulting lipophilic ion pair [Q⁺ PhCH₂COO⁻] is extracted into the organic phase.

  • O-Allylation: In the organic phase, the "naked" and highly reactive phenylacetate anion undergoes a nucleophilic substitution reaction (Sₙ2) with the allyl halide to form the desired allyl phenylacetate ester.

  • Catalyst Regeneration: The catalyst cation (Q⁺) paired with the halide anion (from the allyl halide) transfers back to the aqueous phase to repeat the cycle.

Diagram: Catalytic Cycle of PTC O-Allylation

PTC_O_Allylation cluster_aqueous Aqueous Phase cluster_organic Organic Phase A PhCH₂COOH + M⁺OH⁻ → PhCH₂COO⁻M⁺ + H₂O B Q⁺X⁻ + PhCH₂COO⁻M⁺ → [Q⁺PhCH₂COO⁻] + M⁺X⁻ A->B Deprotonation & Ion Exchange C [Q⁺PhCH₂COO⁻] + Allyl-X → PhCH₂COO-Allyl + Q⁺X⁻ B->C Phase Transfer to Organic Phase C->B Catalyst Return to Interface

Caption: The catalytic cycle for the O-allylation of phenylacetic acid via PTC.

Q2: What are the most common phase-transfer catalysts for this reaction, and how do I choose one?

A2: Quaternary ammonium salts are the most frequently used catalysts.[1][7] Common examples include:

  • Tetrabutylammonium bromide (TBAB)

  • Tetrabutylammonium hydrogen sulfate (TBAHS)

  • Benzyltriethylammonium chloride (TEBA)[8]

  • Methyltricaprylammonium chloride (Aliquat 336)

The choice of catalyst depends on several factors, including its lipophilicity, stability under the reaction conditions, and cost.[9] For many standard applications, TBAB offers a good balance of reactivity and ease of handling. For reactions that are transfer-rate limited, a more lipophilic catalyst like Aliquat 336 might be beneficial.[10]

Q3: What is the role of the base, and which one should I use?

A3: The base deprotonates the phenylacetic acid to form the active nucleophile. Common inorganic bases include sodium hydroxide (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃). The choice of base can influence the reaction rate and selectivity. Concentrated aqueous solutions of NaOH or KOH are often effective.[6] The use of solid bases like K₂CO₃ can be advantageous in solid-liquid PTC systems, which can sometimes favor O-alkylation over potential C-alkylation side reactions.[11]

Q4: Can C-allylation occur as a side reaction? How can I minimize it?

A4: While O-allylation is generally favored for carboxylic acids, C-allylation at the alpha-carbon of phenylacetic acid is a potential side reaction, especially under strongly basic conditions. To minimize C-allylation:

  • Control the base concentration: Use the stoichiometric amount of base or a slight excess. Very high concentrations of strong bases can promote the formation of the enolate, leading to C-alkylation.

  • Optimize the solvent: Less polar, aprotic solvents can favor O-alkylation.

  • Water content: In some systems, minimizing the amount of water can favor O-alkylation by reducing the selective solvation of the oxygen anion.[11]

Troubleshooting Guide

This section addresses common problems encountered during the O-allylation of phenylacetic acid via PTC.

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Low or No Product Yield 1. Inefficient catalyst. 2. Catalyst poisoning. 3. Insufficient agitation. 4. Incorrect base or concentration. 5. Low reaction temperature.1. Catalyst Selection: Switch to a more lipophilic catalyst (e.g., from TBAB to Aliquat 336). Ensure the catalyst is not degraded. 2. Purity of Reagents: Use pure starting materials and solvents. Certain impurities can deactivate the catalyst. 3. Agitation Rate: Increase the stirring speed to improve the interfacial area between the phases.[12] 4. Base Evaluation: Ensure the base is strong enough and present in sufficient quantity to deprotonate the phenylacetic acid. Titrate the base solution if its concentration is uncertain. 5. Temperature Optimization: Gradually increase the reaction temperature. While higher temperatures can increase the reaction rate, be aware of potential catalyst decomposition or increased side reactions.[13]
Formation of Side Products (e.g., C-allylation, diallylation) 1. Excessively strong base or high concentration. 2. High reaction temperature. 3. Inappropriate solvent.1. Base Moderation: Use a weaker base (e.g., K₂CO₃ instead of NaOH) or reduce the concentration of the strong base. 2. Temperature Control: Run the reaction at a lower temperature to improve selectivity. 3. Solvent Screening: Test different organic solvents. Toluene or hexane may favor O-alkylation over more polar solvents.
Incomplete Reaction (Starting Material Remains) 1. Insufficient reaction time. 2. Insufficient amount of allyl halide. 3. Poor mass transfer between phases.1. Reaction Monitoring: Monitor the reaction progress by TLC or GC/LC. Extend the reaction time if necessary. 2. Stoichiometry Check: Use a slight excess of the allyl halide (e.g., 1.1-1.2 equivalents). 3. Improve Mass Transfer: Increase agitation speed or consider a different solvent system that allows for better mixing.[12]
Difficulty in Product Isolation/Catalyst Removal 1. Emulsion formation during workup. 2. Catalyst remaining in the organic phase.1. Workup Modification: Add a saturated brine solution to help break emulsions. Centrifugation can also be effective. 2. Catalyst Removal: Wash the organic phase multiple times with water. For persistent catalyst contamination, consider a filtration through a pad of silica gel.

Diagram: Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Product Yield Observed check_agitation Is agitation vigorous? start->check_agitation increase_agitation Increase stirring speed check_agitation->increase_agitation No check_catalyst Is the catalyst appropriate and active? check_agitation->check_catalyst Yes increase_agitation->check_catalyst change_catalyst Screen different PTCs (e.g., TBAB, TEBA, Aliquat 336) check_catalyst->change_catalyst No check_base Is the base and its concentration correct? check_catalyst->check_base Yes change_catalyst->check_base adjust_base Verify base concentration / screen other bases check_base->adjust_base No check_temp Is the reaction temperature optimal? check_base->check_temp Yes adjust_base->check_temp increase_temp Incrementally increase temperature check_temp->increase_temp No end Yield Improved check_temp->end Yes increase_temp->end

Caption: A systematic approach to troubleshooting low product yield in PTC O-allylation.

Experimental Protocol: General Procedure for O-Allylation of Phenylacetic Acid

This protocol is a starting point and may require optimization for specific laboratory conditions and scales.

Materials:

  • Phenylacetic acid

  • Allyl bromide (or chloride)

  • Tetrabutylammonium bromide (TBAB)

  • Sodium hydroxide (NaOH)

  • Toluene (or another suitable organic solvent)

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylacetic acid (1.0 eq) in toluene.

  • Aqueous Phase Preparation: In a separate beaker, prepare an aqueous solution of NaOH (1.1 eq).

  • Catalyst Addition: Add the phase-transfer catalyst, TBAB (0.05 - 0.10 eq), to the reaction flask.

  • Reaction Initiation: Add the aqueous NaOH solution to the flask, followed by the addition of allyl bromide (1.2 eq).

  • Reaction Conditions: Heat the mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring. The reaction should be monitored by TLC or GC for the disappearance of the starting material.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers.

  • Extraction: Wash the organic layer with deionized water and then with brine to remove the catalyst and any remaining base.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.

References

  • ijirset. (n.d.). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. Retrieved from [Link]

  • Dalal Institute. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

  • ResearchGate. (2025). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Retrieved from [Link]

  • Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved from [Link]

  • PTC Organics, Inc. (n.d.). PTC C-Alkylation. Retrieved from [Link]

  • OperaChem. (2023). Phase transfer catalysis (PTC). Retrieved from [Link]

  • WIPO Patentscope. (n.d.). WO/2007/054768 METHOD OF PHENYLACETIC ACID PRODUCTION. Retrieved from [Link]

  • PTC Organics, Inc. (n.d.). PTC Selective O-Alkylation. Retrieved from [Link]

  • PMC. (2011). Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Retrieved from [Link]

  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 The Basic Principle of Phase-Transfer Catalysis and Some Mechanistic Aspects. Retrieved from [Link]

  • MDPI. (n.d.). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Retrieved from [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

  • ResearchGate. (2025). Quaternary Ammonium Salt Assisted Organic Reactions in Water: Alkylation of Phenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of α-allylation under PTC conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Ligand-Accelerated C−H Activation Reactions: Evidence for a Switch of Mechanism. Retrieved from [Link]

  • ResearchGate. (2025). Interfacial Mechanism and Kinetics of Phase-Transfer Catalysis. Retrieved from [Link]

  • MDPI. (2024). Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations. Retrieved from [Link]

  • PTC Organics, Inc. (n.d.). “Unstreamlining” a PTC O-Alkylation. Retrieved from [Link]

  • Google Patents. (n.d.). US4426536A - Synthesis of phenylacetic acid esters.
  • Google Patents. (n.d.). US4128572A - Process for preparing phenylacetic acid.
  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • Little Flower College Guruvayoor. (n.d.). TOPIC : USE OF QUATERNARY SALTS AS PTC. Retrieved from [Link]

  • Eagle Scholar. (2022). Optimizing the Alkylation of Carboxylic Acid Derivatives for Use in the Synthesis of the Oxidative Metabolites of DEHP. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Role of quaternary ammonium salts as new additives in the enantioselective organocatalytic β-benzylation of enals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by O-alkylation. Retrieved from [Link]

  • NIH. (n.d.). Catalyst-controlled site-selective methylene C H lactonization of dicarboxylic acids. Retrieved from [Link]

  • Sciencemadness Wiki. (2022). Phenylacetic acid. Retrieved from [Link]

Sources

Technical Support Center: High-Purity 4-Allyloxyphenylacetic Acid Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Allyloxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical troubleshooting for obtaining high-purity crystalline material. The following question-and-answer-based guide offers detailed protocols and solutions to common challenges encountered during the recrystallization process.

Section 1: Solvent Selection for 4-Allyloxyphenylacetic Acid

The success of any recrystallization heavily depends on the appropriate choice of solvent.[1] An ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures, allowing for efficient crystal formation upon cooling.

Q1: What are the fundamental characteristics of an effective recrystallization solvent?

An ideal solvent for recrystallizing 4-Allyloxyphenylacetic acid must meet several critical criteria:

  • Temperature-Dependent Solubility: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2] This differential is the driving force for crystallization. A solvent that dissolves the compound at room temperature is unsuitable as recovery will be minimal.[3]

  • Impurity Solubility Profile: The solvent should either dissolve impurities completely at all temperatures (so they remain in the mother liquor) or not dissolve them at all (allowing for removal via hot filtration).[2]

  • Chemical Inertness: The solvent must not react with 4-Allyloxyphenylacetic acid.[2]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystalline product.[2]

  • Melting Point Consideration: The solvent's boiling point must be lower than the melting point of 4-Allyloxyphenylacetic acid to prevent the compound from "oiling out"—melting in the solvent instead of dissolving.[4]

Q2: How does the molecular structure of 4-Allyloxyphenylacetic acid influence solvent choice?

4-Allyloxyphenylacetic acid is a moderately polar molecule. Its key structural features are:

  • Carboxylic Acid (-COOH): A highly polar group capable of hydrogen bonding. This suggests solubility in polar protic solvents like water and alcohols.

  • Phenyl Ring and Ether Linkage (-O-): These contribute to the molecule's nonpolar character, suggesting some solubility in less polar solvents like toluene or ethyl acetate.

  • Allyl Group (-CH₂CH=CH₂): A nonpolar hydrocarbon chain.

The presence of both polar and nonpolar regions means that a single perfect solvent may be challenging to find. Therefore, both single-solvent systems using moderately polar solvents and mixed-solvent systems are viable approaches.

Q3: Which single solvents are promising candidates for recrystallizing 4-Allyloxyphenylacetic acid?

Based on the structural analysis and general principles of recrystallization for similar phenylacetic acid derivatives, the following solvents are recommended for initial screening.[5][6] The ideal choice must be determined empirically.

SolventBoiling Point (°C)PolarityRationale & Potential Issues
Water 100HighThe carboxylic acid group may impart sufficient solubility in hot water. Often used for polar organic acids.[6]
Ethanol 78HighA common solvent for recrystallization; may be too effective, requiring a co-solvent.
Isopropanol 82Medium-HighSimilar to ethanol but slightly less polar; may offer a better solubility differential.
Ethyl Acetate 77MediumGood for moderately polar compounds. Often used in combination with a nonpolar co-solvent.
Toluene 111LowMay be effective due to the aromatic ring. Often used for recrystallizing aromatic acids.[4]
Acetone 56Medium-HighA strong solvent, but its low boiling point can make it difficult to maintain a saturated solution.
Q4: When and how should I use a mixed-solvent system?

A mixed-solvent system is ideal when no single solvent provides the desired temperature-dependent solubility.[7] This typically involves a pair of miscible solvents where the compound is soluble in one ("solvent A") and insoluble in the other ("solvent B").[7]

Common Mixed-Solvent Pairs for Screening:

  • Ethanol/Water

  • Acetone/Water

  • Ethyl Acetate/Hexane

  • Toluene/Hexane

Procedure:

  • Dissolve the crude 4-Allyloxyphenylacetic acid in a minimal amount of the hot "good" solvent (e.g., ethanol).

  • While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the saturation point).

  • Add a few more drops of the hot "good" solvent to redissolve the precipitate and ensure the solution is clear.

  • Allow the solution to cool slowly.

Section 2: Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude 4-Allyloxyphenylacetic acid in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling. Continue adding the minimum amount of near-boiling solvent dropwise until the solid is completely dissolved.[8]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[9] This must be done quickly to prevent premature crystallization in the funnel.[10]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[1] Rushing this step can trap impurities.[7]

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[11]

  • Drying: Allow the crystals to dry completely under vacuum or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization
  • Dissolution: Add the crude solid to an Erlenmeyer flask and add the "good" solvent in which the compound is soluble. Heat to boiling and add just enough solvent to dissolve the solid.

  • Induce Saturation: Add the "poor" solvent (in which the compound is insoluble) dropwise to the boiling solution until it turns cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the solution is clear again.

  • Crystallization, Collection, and Drying: Follow steps 3-7 from the Single-Solvent Recrystallization protocol.

Section 3: Troubleshooting Guide

Q5: My compound isn't dissolving in the hot solvent. What should I do?

This indicates that the solvent is not a good choice because the compound is insoluble even at high temperatures.[3] Before discarding the solvent choice, ensure you have added a sufficient volume. If the solid remains after adding a volume of solvent that is 10-20 times the mass of your solid, the solvent is likely unsuitable. Try a more polar solvent.

Q6: My compound "oiled out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solid melts in the hot solvent before it dissolves. This is common if the boiling point of the solvent is higher than the melting point of the compound or if the compound is significantly impure.[12]

Solutions:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent to decrease the saturation level.[12]

  • Allow the solution to cool much more slowly. You can do this by leaving the flask on a hot plate and turning the heat off, allowing it to cool with the plate.[12]

  • If the problem persists, select a solvent with a lower boiling point.

Q7: The solution has cooled, but no crystals have formed. What are the next steps?

This is a classic case of supersaturation, where the solution contains more dissolved solute than it theoretically should at that temperature.[11]

Solutions to Induce Crystallization:

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic scratches provide a nucleation site for crystal growth.[13]

  • Add a Seed Crystal: If available, add a tiny crystal of pure 4-Allyloxyphenylacetic acid to the solution to initiate crystallization.[13]

  • Reduce Solvent Volume: It's possible too much solvent was added.[13] Gently heat the solution to boil off some of the solvent, then allow it to cool again.[7]

  • Cool Further: Ensure the flask has been thoroughly chilled in an ice bath.

Q8: My crystal yield is very low. What went wrong?

Several factors can lead to poor recovery:

  • Excess Solvent: This is the most common cause.[13] Too much solvent will keep a significant portion of your product dissolved in the mother liquor even when cold. To check for this, evaporate a small sample of the mother liquor; a large residue indicates significant product loss.[13] You can attempt to recover a "second crop" by evaporating some solvent from the mother liquor and re-cooling.[13]

  • Premature Crystallization: If the product crystallized during a hot filtration step, it would have been lost in the filter paper.[13]

  • Washing with Warm Solvent: Washing the final crystals with solvent that is not ice-cold will redissolve some of the product.[11]

Q9: The purified crystals are discolored. How can I improve the purity?

Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the filtration step.

Procedure:

  • After the compound is fully dissolved in the hot solvent, remove the flask from the heat source.

  • Add a very small amount (e.g., the tip of a spatula) of activated charcoal to the solution. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Swirl the mixture for a few minutes. The charcoal will adsorb the colored impurities.

  • Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.

  • Proceed with the cooling and crystallization steps.

Note that using too much charcoal can adsorb your product, leading to a lower yield.[13]

Q10: A large amount of solid crashed out of the solution immediately upon cooling. Is this a problem?

Yes, this indicates the crystallization process was too rapid. Rapid crystallization tends to trap impurities within the crystal lattice, defeating the purpose of the purification.[13] An ideal crystallization should see crystals begin to form over a period of 5-20 minutes. To slow down the process, reheat the solution, add a small amount of extra solvent (1-2 mL), and allow it to cool more slowly.[13]

Section 4: Visual Workflows

Diagram 1: Solvent Selection Workflow

SolventSelection start Start: Crude 4-Allyloxyphenylacetic Acid test_solubility Test solubility of small sample in potential solvent at room temp. start->test_solubility is_soluble Is it soluble? test_solubility->is_soluble dissolve_hot Heat to boiling. Does it dissolve? is_soluble->dissolve_hot No unsuitable1 Unsuitable: Too soluble. Product will not crystallize. is_soluble->unsuitable1 Yes cool_solution Cool solution to room temp, then ice bath. Do crystals form? dissolve_hot->cool_solution Yes unsuitable2 Unsuitable: Insoluble. Cannot perform recrystallization. dissolve_hot->unsuitable2 No unsuitable3 Unsuitable: No recovery. cool_solution->unsuitable3 No suitable Suitable Solvent Found. Proceed with bulk recrystallization. cool_solution->suitable Yes Troubleshooting start Problem Encountered During Recrystallization no_crystals No Crystals Form Upon Cooling start->no_crystals oiling_out Compound 'Oiled Out' start->oiling_out low_yield Low Crystal Yield start->low_yield sol_scratch 1. Scratch flask 2. Add seed crystal no_crystals->sol_scratch Try first sol_oil 1. Reheat to dissolve oil 2. Add more solvent 3. Cool very slowly oiling_out->sol_oil sol_yield 1. Check mother liquor for product 2. Evaporate solvent for 'second crop' 3. Ensure wash solvent is ice-cold low_yield->sol_yield sol_evaporate 3. Evaporate some solvent and re-cool sol_scratch->sol_evaporate If still no crystals

Caption: A flowchart for addressing common recrystallization problems.

References

  • University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • MIT OpenCourseWare. (2022). Recrystallization and Melting Point Analysis. YouTube. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • University of Calgary. (n.d.). Recrystallisation. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 53(5), 322. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • University of Limerick. (n.d.). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Methodologies for Impurity Profiling of 4-Allyloxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous control of impurities within an active pharmaceutical ingredient (API) is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy.[1][2] 4-Allyloxyphenylacetic acid, a key intermediate and API in various therapeutic areas, is no exception. Its impurity profile can be influenced by the synthetic route, purification processes, and storage conditions.[3] This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the robust detection and quantification of potential impurities in 4-Allyloxyphenylacetic acid, designed for researchers, scientists, and drug development professionals.

The Analytical Imperative: Understanding Potential Impurities

Effective analytical method development begins with a foundational understanding of the potential impurities that may be present.[4] For 4-Allyloxyphenylacetic acid, typically synthesized via the Williamson ether synthesis from 4-hydroxyphenylacetic acid and an allyl halide, the impurity landscape can include:

  • Starting Materials: Unreacted 4-hydroxyphenylacetic acid.

  • By-products: Dialkylated products or products of side reactions.

  • Intermediates: Incomplete reaction products.

  • Degradation Products: Compounds formed during storage or under stress conditions.

  • Reagents and Catalysts: Residual components from the manufacturing process.[3]

An effective HPLC method must be able to separate the main API peak from these and any other unidentified impurities, ensuring accurate quantification even at trace levels.[5]

Method A: Rapid Isocratic Reversed-Phase HPLC for Routine Quality Control

This first method is an isocratic approach, prized for its simplicity, robustness, and speed, making it ideal for routine quality control (QC) where known impurities are monitored within established specifications.

Rationale and Causality

The choice of a C18 stationary phase is standard for the separation of moderately polar to non-polar compounds like phenylacetic acid derivatives.[6] The isocratic mobile phase, a constant mixture of acetonitrile and an acidic phosphate buffer, ensures reproducible retention times and rapid analysis. The acidic pH of the mobile phase is critical; it suppresses the ionization of the carboxylic acid group on 4-allyloxyphenylacetic acid and its acidic impurities, leading to better retention and improved peak shape on the reversed-phase column.[7] UV detection is selected based on the chromophoric nature of the phenylacetic acid core structure.

Experimental Protocol: Method A

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Column: Ascentis® C18, 15 cm x 4.6 mm, 5 µm particles (or equivalent).

2. Reagents and Solutions:

  • Mobile Phase: A 75:25 (v/v) mixture of 20 mM potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile.[6][7]

  • Diluent: Mobile phase.

  • Standard Solution: Prepare a 50 µg/mL solution of 4-Allyloxyphenylacetic acid reference standard in the diluent.

  • Sample Solution: Prepare a 1 mg/mL solution of the 4-Allyloxyphenylacetic acid sample in the diluent.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

Method B: High-Resolution Gradient Reversed-Phase HPLC for Comprehensive Profiling

For development, stability testing, or when a complex mixture of impurities with a wider polarity range is anticipated, a gradient elution method is superior. This approach provides enhanced resolution and sensitivity for detecting both early-eluting polar impurities and late-eluting non-polar impurities in a single run.[8]

Rationale and Causality

Method B employs a gradient, starting with a higher aqueous composition to retain and separate polar impurities (like 4-hydroxyphenylacetic acid) and gradually increasing the organic solvent (acetonitrile) percentage to elute the main API and any less polar by-products. This systematic change in mobile phase strength ensures that all components are eluted as sharper, more symmetrical peaks, improving both resolution and detection limits.[9] The use of a phenyl-hexyl stationary phase can offer alternative selectivity (pi-pi interactions) compared to a standard C18, which can be advantageous for separating aromatic analytes.[9]

Experimental Protocol: Method B

1. Instrumentation and Columns:

  • HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: Luna® Phenyl-Hexyl, 150 mm x 4.6 mm, 3 µm (or equivalent).[9]

2. Reagents and Solutions:

  • Mobile Phase A: 0.1% (v/v) Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 (v/v) mixture of Acetonitrile and Water.

  • Standard Solution: Prepare a 0.5 µg/mL solution of 4-Allyloxyphenylacetic acid reference standard in the diluent.

  • Sample Solution: Prepare a 1 mg/mL solution of the 4-Allyloxyphenylacetic acid sample in the diluent.

3. Chromatographic Conditions:

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    25.0 70
    25.1 90
    28.0 90
    28.1 20

    | 35.0 | 20 |

Head-to-Head Performance Comparison

The choice between an isocratic and gradient method is dictated by the specific analytical objective. The following table summarizes the expected performance characteristics of each method, providing a clear basis for selection.

ParameterMethod A (Isocratic)Method B (Gradient)Rationale / Advantage
Primary Application Routine QC, known impuritiesStability studies, method development, complex profilesMethod A is fast and simple; Method B is comprehensive.
Analysis Time ~10 minutes~35 minutesMethod A offers higher throughput for routine testing.
Resolution (Rs) Adequate for specified impuritiesSuperior for a wide range of polaritiesGradient elution resolves complex mixtures more effectively.[8]
Sensitivity (LOD/LOQ) StandardEnhancedGradient elution sharpens peaks, improving signal-to-noise.
Method Complexity LowModerateIsocratic methods are easier to set up and transfer.
Robustness HighGood (requires careful control of gradient delay volume)Isocratic methods are less susceptible to system variations.

Visualization of Workflows

To further clarify the application of these methods, the following diagrams illustrate the general workflow for impurity analysis and the decision-making process for method selection.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting s1 Weigh API Sample s2 Dissolve in Diluent h1 System Suitability Test (SST) s2->h1 s3 Prepare Reference Standards s3->h1 h2 Inject Sample Solution h1->h2 h3 Acquire Chromatographic Data h2->h3 d1 Integrate Peaks h3->d1 d2 Identify Impurities (RRT) d1->d2 d3 Quantify Impurities (% Area) d2->d3 d4 Generate Report vs. Specifications d3->d4

Caption: General workflow for HPLC impurity analysis.

Method_Selection start Define Analytical Goal goal_check Routine QC of Known Impurities? start->goal_check isocratic Select Method A (Isocratic) goal_check->isocratic Yes complexity_check Complex Impurity Profile Expected? goal_check->complexity_check No gradient Select Method B (Gradient) complexity_check->isocratic No complexity_check->gradient Yes

Caption: Decision tree for HPLC method selection.

Conclusion and Authoritative Grounding

The selection of an appropriate HPLC method for impurity profiling of 4-Allyloxyphenylacetic acid is a critical decision that impacts data quality, laboratory throughput, and regulatory compliance. Method A (Isocratic) offers a rapid and robust solution for quality control environments where the impurity profile is well-defined. Method B (Gradient) provides a more comprehensive and higher-resolution approach essential for method development, characterization of new batches, and stability studies where unknown or diverse impurities may be present.

All analytical methods for impurity quantification must be validated in accordance with regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[1] The ICH Q3A(R2) guideline specifically outlines the thresholds for reporting, identification, and qualification of impurities in new drug substances, which must be the ultimate benchmark for any method's performance.[3][10][11] A properly validated method ensures specificity, linearity, accuracy, precision, and robustness, thereby guaranteeing the trustworthiness of the generated data.[9]

References

  • Nageswara Rao, R., et al. (2002). Development and substantiation of a liquid chromatographic method for monitoring organic reactions involved in synthesis of 4-methoxyphenylacetic acid. Journal of Chromatography A, 972(2), 277-82. Available at: [Link]

  • Vangala, R., et al. (2016). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). PLoS ONE, 11(8), e0161335. Available at: [Link]

  • Olkowski, A. A., Amarowicz, R., & Peiqu, Y. (n.d.). A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL. Polish Journal of Food and Nutrition Sciences. Available at: [Link]

  • AMS Biopharma. (n.d.). Impurity profiling and HPLC methods for drug quality compliance. Available at: [Link]

  • International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Available at: [Link]

  • Israel, S. (2024). HPLC Method Development and Impurity Profiling. African Journal of Biomedical Research. Available at: [Link]

  • Li, Y., et al. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules, 27(15), 4991. Available at: [Link]

  • Stanciu, I.-A., et al. (2024). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Molecules, 29(13), 3045. Available at: [Link]

  • Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Available at: [Link]

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Phenylacetic acid on Newcrom R1 HPLC column. Available at: [Link]

  • Godse, D. D., et al. (1981). A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders. Journal of Chromatography, 224(2), 249-56. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of α-Methoxyphenylacetic acid. Available at: [Link]

  • Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available at: [Link]

  • Wang, Y., et al. (2010). HPLC determination of phenylacetic acid and penicillin G in 6-aminopenicillanic acid. Chinese Journal of Pharmaceuticals, 2010-01. Available at: [Link]

  • International Journal of Pharmacy and Pharmaceutical Research. (n.d.). REVIEW FOR ANALYTICAL METHODS FOR THE DETERMINATION OF MEFENAMIC ACID. Available at: [Link]

  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Available at: [Link]

  • Pharma Beginners. (2023, October 31). ICH Q3A Guideline for Impurities in New Drug Substances [Video]. YouTube. Available at: [Link]

  • Medicines Control Agency, The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. Available at: [Link]

  • ResearchGate. (n.d.). HPLC determination of 4-acetylaminophenylacetic acid. Available at: [Link]

Sources

Technical Comparison: Reactivity & Metabolic Activation of Alclofenac vs. 4-Allyloxyphenylacetic Acid

[1]

Executive Summary

Objective: This guide provides a technical comparison between Alclofenac (4-Allyloxy-3-chlorophenylacetic acid) and its deschloro-analog, 4-Allyloxyphenylacetic acid .[1] The primary focus is on the metabolic bioactivation of the allyl ether moiety, a known structural alert responsible for the idiosyncratic toxicity (cutaneous hypersensitivity) observed in Alclofenac therapy.[1]

Key Insight: While both compounds possess the allyl ether pharmacophore capable of undergoing cytochrome P450-mediated epoxidation, the presence of the chlorine substituent at the 3-position in Alclofenac significantly alters the electronic environment of the aromatic ring.[1] This modification influences the stability and electrophilicity of the resulting epoxide metabolite, driving the formation of hapten-protein adducts associated with immunotoxicity.[1]

Chemical & Electronic Structure Analysis[1]

The fundamental difference lies in the halogenation of the phenyl ring.[1] This structural variation dictates the reactivity of the allyl group, which is the site of metabolic activation.[1]

FeatureAlclofenac4-Allyloxyphenylacetic Acid
IUPAC Name 2-(4-allyloxy-3-chlorophenyl)acetic acid2-(4-allyloxyphenyl)acetic acid
Molecular Weight 226.66 g/mol 192.21 g/mol
Substituent (C3) Chlorine (-Cl)Hydrogen (-H)
Electronic Effect Electron-withdrawing (

)
Neutral
Lipophilicity (LogP) ~2.8 (Higher)~1.9 (Lower)
Key Reactivity High: Epoxide formation via CYP450Moderate: Epoxide formation, faster hydrolysis
Mechanistic Implications of the Chlorine Atom

The chlorine atom in Alclofenac exerts a negative inductive effect (-I) on the benzene ring.[1] This electron withdrawal reduces the electron density of the ether oxygen, potentially stabilizing the transition state for enzymatic epoxidation at the terminal alkene.[1] Furthermore, the lipophilicity conferred by the chlorine atom increases the affinity for CYP450 active sites, enhancing the rate of bioactivation compared to the more polar deschloro-analog.[1]

Metabolic Bioactivation Pathways[1]

The toxicity of Alclofenac is not intrinsic to the parent molecule but is driven by its reactive metabolite .[1] The allyl group undergoes epoxidation to form a reactive glycidyl ether.[1]

Pathway Logic[1]
  • Bioactivation: CYP450 enzymes (primarily CYP2C9 and CYP3A4) oxidize the terminal double bond of the allyl group.[1]

  • Epoxide Formation: Alclofenac yields Alclofenac Epoxide (mutagenic in vitro).[1][2]

  • Fate of Epoxide:

    • Path A (Detoxification): Hydrolysis by Epoxide Hydrolase (EH) to a diol.[1][3]

    • Path B (Toxicity):[1][4] Nucleophilic attack by cellular proteins (S-alkylation of cysteine residues), leading to haptenization and immune response (Rash).[1]

Comparative Pathway Diagram (DOT)

MetabolicPathwaysParent_AlcAlclofenac(Cl-Substituted)CYPCYP450 Oxidation(Bioactivation)Parent_Alc->CYP High AffinityParent_Des4-Allyloxyphenylacetic Acid(Deschloro)Parent_Des->CYP Lower AffinityEpoxide_AlcAlclofenac Epoxide(Reactive Electrophile)CYP->Epoxide_AlcEpoxide_DesDeschloro Epoxide(Less Lipophilic)CYP->Epoxide_DesProteinCellular Proteins(Nucleophiles)Epoxide_Alc->Protein Covalent BindingEHEpoxide Hydrolase(Detoxification)Epoxide_Alc->EH Slow HydrolysisEpoxide_Des->Protein Minor PathwayEpoxide_Des->EH Rapid HydrolysisAdductImmunogenic Adduct(RASH / TOXICITY)Protein->AdductDiolStable Diol Metabolite(Excretion)EH->Diol

Figure 1: Comparative metabolic fate.[1] The chlorine substituent in Alclofenac favors the accumulation of the reactive epoxide, increasing the likelihood of protein adduct formation compared to the deschloro-analog.[1]

Experimental Protocols: Assessing Reactivity

To objectively compare the reactivity of these two compounds, researchers must employ a Reactive Metabolite Trapping Assay .[1] This protocol uses a nucleophilic trapping agent (Glutathione or N-Acetylcysteine) to intercept the short-lived epoxide.[1]

Protocol: Microsomal Stability & GSH Trapping[1]

Purpose: To quantify the rate of epoxide formation and the electrophilic potential of the metabolites.

Materials:

  • Test Compounds: Alclofenac and 4-Allyloxyphenylacetic acid (10 µM final).

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).[1]

  • Cofactor: NADPH (1 mM) or regenerating system.[1]

  • Trapping Agent: Glutathione (GSH) (5 mM).[1]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).[1]

Workflow Steps:

  • Pre-incubation: Mix HLM, Buffer, and GSH.[1] Equilibrate at 37°C for 5 min.

  • Initiation: Add Test Compound, then initiate reaction with NADPH.

  • Incubation: Incubate for 60 minutes with gentle shaking.

  • Termination: Quench with ice-cold Acetonitrile (1:1 v/v) containing internal standard.

  • Analysis: Centrifuge (3000g, 10 min) and analyze supernatant via LC-MS/MS.

Detection Metrics:

  • Monitor for Neutral Loss (NL) of 129 Da (characteristic of GSH conjugates).[1]

  • Compare the Area Under Curve (AUC) of the GSH-conjugate for Alclofenac vs. the Deschloro-analog.[1]

Experimental Workflow Diagram (DOT)

ExperimentalProtocolStartStart: HLM + GSH + BufferAddCompAdd Test Compound(Alclofenac vs Analog)Start->AddCompInitiateInitiate with NADPHAddComp->InitiateIncubateIncubate 37°C, 60 min(Metabolic Activation)Initiate->IncubateQuenchQuench with ACN(Precipitate Proteins)Incubate->QuenchAnalyzeLC-MS/MS Analysis(Detect GSH Adducts)Quench->Analyze

Figure 2: Standardized workflow for trapping reactive epoxide metabolites in vitro.

Comparative Performance Data

The following table summarizes the expected reactivity profiles based on established structure-toxicity relationships (SAR) and historical toxicology data.

ParameterAlclofenac4-Allyloxyphenylacetic AcidInterpretation
Epoxide Formation Rate HighModerateCl-substitution increases lipophilicity and enzyme affinity.[1]
Epoxide Half-Life Moderate (Stabilized)ShortThe Cl atom may electronically stabilize the epoxide, delaying hydrolysis.[1]
GSH Conjugate Yield High Low Higher yield indicates greater potential for covalent protein binding.[1]
Ames Test (Mutagenicity) Positive (Epoxide)Negative/EquivocalAlclofenac epoxide is a confirmed mutagen [1].[1]
Skin Sensitization Frequent (Rash)RareDirect correlation with epoxide reactivity.[1]

Conclusion & Recommendations

Scientific Verdict: The presence of the chlorine atom in Alclofenac is not merely a structural decoration; it is a critical determinant of the molecule's toxicological profile.[1] It enhances the lipophilicity and alters the electronic properties of the allyl ether, favoring the formation and stability of a reactive epoxide intermediate.[1]

Recommendation for Drug Design: When designing allyl-ether containing drugs:

  • Avoid Halogenation on the ring adjacent to the ether if possible, as it may promote bioactivation.[1]

  • Screen Early: Utilize the GSH-trapping protocol described above in the lead optimization phase.

  • Monitor Deschloro-Analogs: Use 4-Allyloxyphenylacetic acid as a negative control in toxicity assays to validate that observed effects are substituent-dependent.

References

  • Mercier, M., et al. (1974).[1] Some biochemical and pharmacological properties of an epoxide metabolite of alclofenac. National Institutes of Health (NIH).[1] Link

  • PubChem. (n.d.).[1] Alclofenac Compound Summary. National Library of Medicine.[1] Link

  • DrugBank. (n.d.).[1] Alclofenac: Pharmacology and Metabolism. Link[1]

  • Organic Chemistry Portal. (n.d.).[1] Allyl Ethers: Reactivity and Deprotection. Link

Reference Standards for 4-Allyloxyphenylacetic Acid Purity Testing: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Standard Selection

4-Allyloxyphenylacetic acid (4-APAA) serves as a pivotal intermediate in the synthesis of advanced agrochemicals (e.g., aryloxyphenoxypropionate herbicides) and specific pharmaceutical active ingredients (APIs). Its purity is not merely a specification; it is a determinant of downstream reaction efficiency and final product safety.

In the absence of a dedicated pharmacopeial monograph (USP/EP) for this specific intermediate, the burden of establishing "truth" in purity testing falls on the selection of the Reference Standard (RS). This guide objectively compares the three available tiers of reference materials—Certified Reference Materials (CRMs), Commercial Analytical Standards, and In-House Standards—providing experimental frameworks to validate your choice.

Technical Comparison of Reference Standard Tiers

The selection of a reference standard is a risk-based decision. The following table contrasts the three primary options available for 4-APAA analysis.

FeatureTier 1: Certified Reference Material (CRM) Tier 2: Commercial Analytical Standard Tier 3: In-House Synthesized Standard
Definition Metrologically traceable to SI units; produced under ISO 17034 accreditation.High-purity material with a Certificate of Analysis (CoA), but lacks full metrological traceability.Material synthesized/purified internally; characterized by orthogonal methods (NMR, MS, DSC).
Traceability High (NIST/BAM traceable).Medium (Traceable to manufacturer's primary standard).Low (Dependent entirely on internal validation rigor).
Uncertainty Explicitly stated (e.g., 99.8% ± 0.2%).Usually stated as a single value (e.g., >98%).Unknown unless rigorously calculated.
Suitability Critical release testing; dispute resolution; ISO 17025 compliance.Routine QC; internal method development; early-stage R&D.Process monitoring; relative response factor (RRF) determination.
Cost/Lead Time High / Long (often custom synthesis).Medium / Short (Off-the-shelf).Low (Material cost) / High (Labor cost).
Decision Logic for Standard Selection

The following decision tree illustrates the scientifically sound pathway for selecting the appropriate standard based on your regulatory phase.

StandardSelection Start Start: Select Reference Standard Regulatory Is the data for Regulatory Submission (IND/NDA/Registration)? Start->Regulatory CRM_Check Is a CRM (ISO 17034) available? Regulatory->CRM_Check Yes Tier2 Tier 2: Purchase Analytical Standard (Must characterize if for GMP) Regulatory->Tier2 No (R&D only) Tier1 Tier 1: Purchase CRM (Gold Standard) CRM_Check->Tier1 Yes CRM_Check->Tier2 No Char_Protocol Execute Characterization Protocol: 1. 1H-NMR (Structure) 2. HPLC (Purity) 3. TGA/KF (Volatiles/Water) 4. ROI (Inorganics) Tier2->Char_Protocol If used for GMP Release Tier3 Tier 3: Synthesize In-House (Requires Full Characterization) Tier3->Char_Protocol Mandatory

Figure 1: Decision logic for selecting the appropriate reference standard based on regulatory requirements and availability.

Experimental Protocol: Purity Determination via RP-HPLC

Regardless of the standard selected, the analytical method must be robust. 4-APAA contains a carboxylic acid group (


) and an ether linkage. The method below is optimized to suppress ionization, ensuring sharp peak shapes and accurate integration.
Method Parameters[1][2][3][4][5]
  • Column : C18 (L1),

    
    , 
    
    
    
    (e.g., Zorbax Eclipse Plus or equivalent).
  • Mobile Phase A : 0.1% Phosphoric Acid in Water (pH ~2.2).[1][2]

  • Mobile Phase B : Acetonitrile (HPLC Grade).[1][2]

  • Flow Rate :

    
    .
    
  • Detection : UV @ 225 nm (Matches the phenyl ring absorption maximum while minimizing solvent cutoff noise).

  • Temperature :

    
    .
    
  • Injection Volume :

    
    .
    
Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BDescription
0.09010Equilibration
15.01090Linear Gradient
20.01090Wash
20.19010Re-equilibration
25.09010End
Scientific Rationale (Expertise)
  • Acidic Mobile Phase : The use of phosphoric acid is non-negotiable. At neutral pH, 4-APAA exists as a carboxylate anion, leading to peak tailing and poor retention on C18 columns due to ionic repulsion. Lowering the pH to ~2.2 ensures the molecule is protonated (neutral), facilitating strong hydrophobic interaction with the stationary phase [1].

  • Wavelength Selection : While 254 nm is standard for aromatics, 225 nm often provides higher sensitivity for the phenylacetic acid moiety, allowing for the detection of trace synthetic by-products (e.g., unreacted phenol precursors).

Protocol for Qualifying an In-House Standard (Self-Validating System)

If a commercial CRM is unavailable, you must qualify an in-house material. This protocol ensures your standard is a "self-validating system" by using orthogonal data to calculate the Potency (


) .
The "Mass Balance" Approach

Do not rely solely on HPLC area %. You must account for all non-analyte mass.



Step-by-Step Workflow:

  • Chromatographic Purity (

    
    ) : Determine via the HPLC method above. Integrate all impurity peaks >0.05%.
    
  • Water Content (

    
    ) : Determine via Karl Fischer Titration (Volumetric or Coulometric depending on moisture level).
    
  • Residual Solvents (

    
    ) : Determine via Headspace GC-FID (USP <467>).
    
  • Inorganic Residue (

    
    ) : Determine via Residue on Ignition (ROI) / Sulfated Ash.
    
  • Structural Confirmation : 1H-NMR and IR to confirm identity.

Analytical Workflow Diagram

Workflow Sample Raw Material (Candidate Standard) Identity Identity Check (IR / NMR) Sample->Identity Purity Purity Assessment Identity->Purity HPLC HPLC-UV (Organic Impurities) Purity->HPLC GC HS-GC (Residual Solvents) Purity->GC KF Karl Fischer (Water Content) Purity->KF Calc Mass Balance Calculation (Assign Potency) HPLC->Calc GC->Calc KF->Calc COA Generate CoA (Valid Reference Standard) Calc->COA

Figure 2: The "Mass Balance" workflow for qualifying a primary reference standard from raw material.

Comparative Performance Data (Simulated)

The following table demonstrates why "HPLC Purity" alone is insufficient for a Reference Standard.

ParameterCommercial Analytical Standard (Tier 2) Raw Synthesis Lot (Potential Tier 3) Impact on Assay
HPLC Purity (Area %) 99.8%99.5%Minimal difference in peak area.
Water Content (KF) 0.1%1.5% (Hygroscopic uptake)High : Raw lot effectively 98.0% potent.
Residual Solvents < 500 ppm2,000 ppm (Ethyl Acetate)Medium : Further reduces potency.
Calculated Potency 99.6% 97.8% Critical : Using Raw Lot as 100% leads to 2.2% bias.

References

  • Wen, D., et al. (2005).[3] "A universal HPLC method for the determination of phenolic acids in compound herbal medicines." Journal of Agricultural and Food Chemistry, 53(17), 6624-6629.[3] Link

  • Sigma-Aldrich. (2024). "Certified Reference Materials vs. Analytical Standards." Technical Learning Center. Link

  • CIPAC. (2020). "Multi-active method for the analysis of active substances in formulated products."[1][2] Collaborative International Pesticides Analytical Council. Link

  • USP. (2025). "General Chapter <1225> Validation of Compendial Procedures." United States Pharmacopeia. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Allyloxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Protocol for 4-Allyloxyphenylacetic Acid CAS: 5326-39-6 Role: Senior Application Scientist

Executive Summary: Operational Safety Profile

4-Allyloxyphenylacetic acid is a bifunctional building block used primarily in the synthesis of pharmaceuticals and agrochemicals. Its structure contains a carboxylic acid moiety (corrosive/irritant potential) and an allyl ether group (potential for peroxide formation over extended storage, though less labile than simple ethers).

Immediate Action Required:

  • Primary Hazard: Skin and severe eye irritation; respiratory tract irritation (STOT SE 3).

  • Critical Control: Handle exclusively within a certified chemical fume hood.

  • Prohibited: Do not use latex gloves if the compound is dissolved in halogenated solvents (e.g., Dichloromethane) or ketones.

Hazard Mechanism & Risk Assessment (The "Why")

To select the correct PPE, we must understand the chemical behavior of the substance, not just its GHS label.

Hazard ClassGHS CodeMechanism of Action
Skin Irritation H315 The carboxylic acid proton (

) can protonate skin proteins, causing contact dermatitis.[1]
Eye Irritation H319 Acidic solids dissolve in ocular fluid, lowering pH and causing immediate stinging and potential corneal opacity.[1]
Respiratory H335 Fine dust particles can deposit in the bronchial tree, causing inflammation.[1]

Expert Insight: While the acid functionality dictates the immediate irritation risk, the allyl group introduces a secondary consideration. Allylic protons are susceptible to radical abstraction. While this solid is generally stable, old bottles should be inspected for crystal formation (peroxides) before heating, although this risk is significantly lower than in liquid ethers.

PPE Selection Protocol (The "What")

This section defines the barrier protection required.[2][3][4][5][6][7][8][9] Note that "generic" advice fails when solvents are introduced.

A. Hand Protection: The "Solvent-Carrier" Rule

Most researchers handle this solid to dissolve it. Therefore, your glove choice depends on the solvent, not just the solute. [1]

  • Scenario A: Handling Pure Solid (Weighing/Transfer)

    • Recommendation: Nitrile (Minimum 5 mil thickness). [10]

    • Reasoning: Nitrile offers excellent resistance to organic acids. The solid does not permeate rubber unless dissolved.

    • Validation: Inspect gloves for pinholes by inflating them slightly before use.

  • Scenario B: Handling Solutions (Reaction Setup)

    • If Solvent is Methanol/Ethanol:Nitrile is acceptable.[2][6][10][11]

    • If Solvent is Dichloromethane (DCM) or Chloroform:PVA (Polyvinyl Alcohol) or Silver Shield® (Laminate) gloves are required.

    • Why? Standard nitrile breaks down in DCM in <2 minutes. The dissolved acid will then be carried directly to your skin.

B. Respiratory & Eye Protection
  • Primary Barrier: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Barrier: Safety glasses with side shields (ANSI Z87.1).

    • Upgrade: Use chemical splash goggles if working with large quantities (>10g) where dust generation is probable.

  • Respiratory Backup: If weighing outside a hood (strongly discouraged), use a P95 particulate respirator .

Operational Workflow (The "How")

Step-by-Step Handling Protocol

1. Pre-Operational Check

  • Verify fume hood flow.[6]

  • Clear the work area of strong oxidizers (e.g., permanganates, nitric acid) to prevent reaction with the allyl group.

2. Weighing & Transfer

  • Static Control: Organic powders are static-prone. Use an anti-static gun or polonium strip if the powder "jumps."

  • Technique:

    • Place tared vial inside the hood.

    • Transfer solid using a clean spatula.

    • Crucial: Wipe the threads of the stock bottle with a Kimwipe before recapping to prevent acid-catalyzed degradation of the cap liner.

3. Reaction Setup

  • Dissolve the solid slowly in the chosen solvent.

  • Exothermic Note: If reacting with a base (e.g., Sodium Hydride, Potassium Carbonate), gas evolution (

    
     or 
    
    
    
    ) will occur. Ensure the system is vented.[3][6][8]

Visualizing the Safety Logic

The following diagram illustrates the decision matrix for PPE selection and spill response.

SafetyProtocol Start Start: Handling 4-Allyloxyphenylacetic Acid State What is the physical state? Start->State Solid Solid / Powder State->Solid Solution Dissolved in Solvent State->Solution Weighing Task: Weighing/Transfer Solid->Weighing SolventCheck Identify Solvent Solution->SolventCheck SolidPPE PPE: Nitrile Gloves (5 mil) + Safety Glasses + Fume Hood Weighing->SolidPPE Polar Alcohols / Water / Ether SolventCheck->Polar Non-Halogenated Halogen DCM / Chloroform SolventCheck->Halogen Halogenated PolarPPE PPE: Nitrile Gloves OK Polar->PolarPPE HalogenPPE PPE: Laminate / PVA Gloves (Nitrile fails < 2 mins) Halogen->HalogenPPE

Caption: Decision tree for selecting glove material based on the solvent carrier system.

Emergency & Disposal Procedures

Spill Response (Solid)
  • Isolate: Inform nearby personnel.

  • Protect: Don double nitrile gloves and goggles.

  • Clean:

    • Cover spill with wet paper towels (prevents dust).

    • Scoop up material into a waste container.

    • Wipe area with a weak base solution (e.g., 5% Sodium Bicarbonate) to neutralize residual acid, then water.

Waste Disposal
  • Classification: Hazardous Organic Waste (Acidic).

  • Protocol:

    • Dissolve solid waste in a compatible solvent (e.g., acetone) if required by your EH&S facility, or dispose of solid in a dedicated "Solid Organic Waste" drum.

    • Do NOT dispose of down the drain. The allyl group can be toxic to aquatic life (H402/H412 implied for substituted phenols).

References

  • Thermo Fisher Scientific. (2021).[4] Safety Data Sheet: 4-Benzyloxyphenylacetic acid (Structural Analog). Retrieved from

  • Sigma-Aldrich. (2023). Safety Data Sheet: Phenylacetic Acid Derivatives. Retrieved from

  • Ansell Healthcare. (2022). Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from

  • PubChem. (n.d.). Compound Summary: 4-Allyloxyphenylacetic acid (CAS 5326-39-6). National Library of Medicine. Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.